4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
Description
Properties
IUPAC Name |
4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMUVKSAOVLXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=C(C=C2C(=O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442754 | |
| Record name | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123654-26-2 | |
| Record name | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a key intermediate in the pharmaceutical industry, notably in the synthesis of Prucalopride. This document details the core synthetic strategies, provides step-by-step experimental protocols, and presents quantitative data in a structured format to facilitate comparison and implementation in a laboratory setting.
Introduction
This compound is a crucial building block in the development of various therapeutic agents. Its synthesis has been a subject of significant interest, leading to the development of multiple synthetic routes. This guide focuses on the most prevalent and industrially relevant pathways, providing detailed procedural information and data to support research and development efforts in this area.
Primary Synthesis Pathway
The most commonly employed synthetic route to this compound involves a multi-step process commencing from a substituted aromatic precursor. The core transformations include the formation of the dihydrobenzofuran ring system, followed by chlorination and subsequent hydrolysis of protecting groups. A widely documented approach starts from methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate.[1][2][3]
The overall synthesis can be visualized as a three-stage process:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
The initial step involves an intramolecular cyclization of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. This is typically achieved via a Mitsunobu reaction.[1][3]
Protocol:
-
To a solution of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in an organic solvent (e.g., tetrahydrofuran, dichloromethane), add triphenylphosphine and an azodicarboxylate derivative (e.g., diethyl azodicarboxylate - DEAD or diisopropyl azodicarboxylate - DIAD) at ambient temperature.[1][3]
-
Stir the reaction mixture for 2-3 hours.
-
Upon completion, an alkane solvent is added to precipitate the crude product.
-
The solid is collected by suction filtration to yield the crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.
Caption: Experimental workflow for the cyclization step.
The crude product from the previous step is then chlorinated, typically using N-chlorosuccinimide (NCS).[1][3]
Protocol:
-
The crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate is dissolved in an appropriate organic solvent.
-
N-chlorosuccinimide is added to the solution.
-
The reaction is stirred for 2-5 hours.
-
Water is then added to the reaction mixture to precipitate the chlorinated product.
-
The solid is collected by suction filtration to give the crude methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.[3]
Caption: Experimental workflow for the chlorination step.
The final step involves the hydrolysis of both the ester and the amide groups to yield the desired product. This is typically carried out under basic conditions.[4][5]
Protocol:
-
The crude methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is suspended in a mixture of water and an alcohol (e.g., methanol or 1-methoxy-2-propanol).[2][4]
-
A strong base, such as sodium hydroxide, is added to the mixture.
-
The reaction mixture is heated to a temperature ranging from 75-90°C and stirred for several hours (8-15 hours).[2][4]
-
After cooling, the pH of the mixture is adjusted to 3.0-4.0 with an aqueous acid solution (e.g., hydrochloric acid) to precipitate the product.[4]
-
The precipitated solid is filtered, washed with water and a suitable organic solvent (e.g., acetone), and then dried to afford the final product.[4]
Caption: Experimental workflow for the hydrolysis step.
Quantitative Data Summary
The following table summarizes the reported yields for the final hydrolysis step from various sources.
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Methyl 4-(acetylamino)-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate | 1-methoxy-2-propanol; water; sodium hydroxide at 90°C for 8 h | 89.8 | [2] |
| 4-Acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | Sodium hydroxide in water at 75-80°C for 15 hours, followed by acidification. | ~80-85 | [4] |
| 4-ethanamide amino-5-chloro-7-benzofurancarboxylic acid methyl esters | Sodium hydroxide in water and methanol, heated to 80-85°C for 2 hours, then acidified. | 41 (overall) | [3] |
Alternative Synthesis Pathway
An alternative route to this compound has been reported starting from p-aminosalicylic acid. This pathway involves a different sequence of reactions to construct the final molecule.
The key steps in this alternative pathway are:
-
Esterification and Acylation: Protection of the carboxylic acid and amino groups of p-aminosalicylic acid.
-
Halogenation: Introduction of the chloro and bromo substituents onto the aromatic ring.
-
Etherification and Cyclization: Formation of the dihydrobenzofuran ring.
-
Hydrolysis: Deprotection to yield the final product.
This alternative pathway offers a different strategic approach to the target molecule, which may be advantageous depending on the availability of starting materials and specific process requirements.
Conclusion
The synthesis of this compound is a well-documented process, with the primary pathway involving cyclization, chlorination, and hydrolysis being the most extensively reported. This guide provides a detailed overview of this pathway, including specific experimental protocols and quantitative data to aid researchers in the practical application of this synthesis. The alternative pathway mentioned offers another viable route for consideration. The information compiled herein serves as a valuable resource for scientists and professionals engaged in the synthesis of this important pharmaceutical intermediate.
References
- 1. This compound | 123654-26-2 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]
- 4. tdcommons.org [tdcommons.org]
- 5. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]
Physicochemical Properties of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a key intermediate in the synthesis of Prucalopride.[1] The information is presented to support research, development, and quality control activities involving this compound.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. This data is essential for understanding the compound's behavior in various experimental and processing conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClNO₃ | [2][3] |
| Molecular Weight | 213.62 g/mol | [2][3] |
| CAS Number | 123654-26-2 | [2][3] |
| Appearance | Light brown solid | [2] |
| Melting Point | 242 °C (decomposes) | [2] |
| Boiling Point (Predicted) | 406.5 ± 45.0 °C | [2][4] |
| Density (Predicted) | 1.566 g/cm³ | [2][4] |
| pKa (Predicted) | 4.45 ± 0.20 | [2] |
| logP (Predicted) | 1.4 | [3][4] |
| Solubility | Slightly soluble in DMSO and Methanol (with heating) | [2] |
Synthesis of this compound
This compound is a crucial intermediate in the synthesis of Prucalopride, a selective 5-HT4 receptor agonist.[1] The synthesis is a multi-step process that involves cyclization, chlorination, and hydrolysis.
Synthetic Workflow
The following diagram illustrates a common synthetic route for this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Determination of Melting Point
A calibrated differential scanning calorimeter (DSC) is used to determine the melting point. A small sample of the compound is heated at a constant rate, and the temperature at which the substance transitions from a solid to a liquid is recorded as the melting point. The decomposition temperature is also noted.
Determination of Solubility
The equilibrium solubility method is employed. An excess amount of the solid compound is added to a known volume of a solvent (e.g., water, ethanol, DMSO). The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as high-performance liquid chromatography (HPLC).
Determination of pKa
The pKa is determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which half of the acidic functional groups in the molecule have been neutralized.
Determination of logP
The octanol-water partition coefficient (logP) is determined using the shake-flask method. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the two phases are then separated. The concentration of the compound in each phase is determined, and the logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Synthesis Protocol Outline
The synthesis of this compound typically involves the following steps[1][2]:
-
Cyclization: Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate is treated with triphenylphosphine and diethyl azodicarboxylate in an organic solvent to induce an intramolecular Mitsunobu reaction, forming the dihydrobenzofuran ring to yield methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.[2]
-
Chlorination: The resulting product is then chlorinated using N-chlorosuccinimide to introduce a chlorine atom at the 5-position of the aromatic ring, affording methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.[2]
-
Hydrolysis: The final step is the hydrolysis of the ester and the acetamido groups, typically under basic conditions, followed by acidification to yield the desired product, this compound.[2]
The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.
References
An In-depth Technical Guide to the Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthetic methodologies for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid and its derivatives. This core structure is a key intermediate in the synthesis of various pharmacologically active compounds. This guide includes detailed experimental protocols, quantitative data summaries, and a visualization of a relevant biological signaling pathway to facilitate research and development in this area.
Core Synthesis and Derivatization
The synthesis of this compound can be achieved through several strategic routes. The most common approaches involve the construction of the dihydrobenzofuran ring system, followed by functional group manipulations to introduce the desired amino and chloro substituents.
Synthetic Pathways
Two primary synthetic pathways for the core molecule are detailed below. These routes offer different advantages in terms of starting material availability, reaction conditions, and overall yield.
Pathway 1: From Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate
This pathway involves an intramolecular cyclization to form the dihydrobenzofuran ring, followed by chlorination and hydrolysis.
Pathway 2: From 4-Acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
This approach begins with a commercially available or previously synthesized advanced intermediate, simplifying the overall process to a hydrolysis step.
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic steps described in the literature.
Table 1: Synthesis of Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |
| Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate | Triphenylphosphine, Diethyl azodicarboxylate | Organic Solvent | 2-3 hours | Room Temperature | Not specified |
Table 2: Synthesis of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield |
| Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate | N-Chlorosuccinimide (NCS) | Not specified | Not specified | Not specified | Not specified |
Table 3: Synthesis of this compound
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity |
| Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | 40% aq. NaOH | Water, Propylene glycol monomethyl ether | 2 hours | 70 °C | 97% | 99.5% |
| Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | 50% NaOH | Water, Propylene glycol monomethyl ether | 8 hours | 90 °C | 89.8% | 99% |
Detailed Experimental Protocols
The following are detailed experimental protocols for the key synthetic transformations.
Protocol 1: Synthesis of this compound from Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (Two-Step Hydrolysis)[1]
Step 1: Synthesis of the sodium salt of this compound
-
To a reaction vessel, add methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (100 g, 80% purity).
-
Add a mixed solvent of water (400 ml) and propylene glycol monomethyl ether (80 ml).
-
Add 40% aqueous sodium hydroxide solution (100 g).
-
Heat the reaction mixture to 70 °C and maintain for 2 hours, monitoring the reaction by TLC until completion.
-
Cool the reaction solution, and collect the precipitate by suction filtration.
-
Wash the filter cake once and dry to obtain the sodium salt of the product (63 g, 98.2% purity).
Step 2: Hydrolysis to this compound
-
In a reaction flask, add the sodium salt from the previous step (63 g, 0.227 mol), 3 mol/L NaOH aqueous solution (250 ml), and propylene glycol monomethyl ether (40 ml).
-
Heat the mixture to 100 °C for 3 hours, monitoring by TLC for completion.
-
Cool the reaction to 35 °C and collect the solid by suction filtration, washing the filter cake.
-
Transfer the filter cake to a new reaction flask and add water (500 ml) and propylene glycol monomethyl ether (50 ml).
-
Heat to 85 °C and filter while hot.
-
To the filtrate, add 6 mol/L aqueous hydrochloric acid dropwise to adjust the pH to 2, leading to the precipitation of a large amount of solid.
-
Cool the mixture, collect the solid by suction filtration, wash the filter cake, and dry to obtain this compound (47 g, 97% yield, 99.5% purity).
Protocol 2: Synthesis of this compound from Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (One-Pot Hydrolysis)[2]
-
In a reaction vessel, combine the starting intermediate (30 g, 0.11 mol), water (150 mL), propylene glycol monomethyl ether (36 mL), and 50% sodium hydroxide solution (90 mL).
-
Slowly heat the mixture to 90 °C with stirring and maintain this temperature for 8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to 5 °C in an ice bath and stir for 2 hours.
-
Collect the precipitate by suction filtration and wash the filter cake with an appropriate amount of water.
-
Transfer the solid to a 500 mL single-necked flask and add water (210 mL) and propylene glycol monomethyl ether (35 mL).
-
Heat the reaction solution to 80 °C until it becomes homogeneous.
-
Add dilute hydrochloric acid to adjust the pH to approximately 3, which will precipitate the product.
-
Cool to 10 °C and continue stirring for 2 hours.
-
Collect the off-white solid product by suction filtration, wash with water, and dry. (Yield: 20.8 g, 89.8%, Purity: 99%).
Biological Activity and Signaling Pathway
Derivatives of this compound have shown significant biological activity. A prominent example is Prucalopride , a selective serotonin 5-HT4 receptor agonist used for the treatment of chronic constipation.
Mechanism of Action of Prucalopride
Prucalopride's therapeutic effect is mediated through the activation of 5-HT4 receptors in the gastrointestinal tract. This activation initiates a signaling cascade that enhances colonic motility.
This guide provides a foundational understanding of the synthesis and potential applications of this compound derivatives. The provided protocols and data can serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
An In-depth Technical Guide to 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 123654-26-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a key intermediate in the synthesis of the selective 5-HT4 receptor agonist, Prucalopride.
Chemical Properties and Structure
This compound, with the CAS number 123654-26-2, is a heterocyclic compound featuring a benzofuran core structure.[1][2] Key identifiers and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 123654-26-2 |
| Molecular Formula | C9H8ClNO3[1][3][4] |
| Molecular Weight | 213.62 g/mol [1][3][4] |
| IUPAC Name | 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid[4] |
| Synonyms | 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid, 4-Amino-5-chlorocoumaran-7-carboxylic acid[5] |
| InChI | 1S/C9H8ClNO3/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H,12,13) |
| InChIKey | KRMUVKSAOVLXLF-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to Orange to Green powder to crystal[2] |
| Melting Point | 242 °C (decomposes)[6] |
| pKa | 4.45 ± 0.20 (Predicted)[2] |
| Topological Polar Surface Area (TPSA) | 72.6 Ų[4] |
| Number of H-bond Acceptors | 3[7] |
| Number of H-bond Donors | 2[7] |
| Number of Rotatable Bonds | 1[7] |
| Storage Temperature | 2-8°C, Keep in dark place, Sealed in dry[2] |
Role in Prucalopride Synthesis
This compound is a crucial intermediate in the synthesis of Prucalopride.[5] Prucalopride is a high-affinity, selective 5-HT4 receptor agonist used for the treatment of chronic constipation.[8] Its mechanism of action involves stimulating intestinal peristalsis through the specific activation of 5-HT4 receptors in the gastrointestinal tract.[8]
Synthesis Protocol
The synthesis of this compound involves a multi-step process starting from methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. The general workflow is outlined below.
Experimental Workflow for the Synthesis of CAS 123654-26-2
Caption: Synthesis workflow for this compound.
Methodology:
-
Cyclization: Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate is dissolved in an organic solvent. Triphenylphosphine and azo dioctyl phthalate diethyl ester are added to facilitate an intramolecular cyclization, yielding the crude product, methyl 4-acetamido-2,3-dihydrobenzofuran-7-formate.[3][5]
-
Chlorination: The crude product from the previous step is directly subjected to chlorination using N-chlorosuccinimide. This step introduces a chlorine atom to the aromatic ring, resulting in the formation of crude methyl 4-acetamido-5-chloro-7-benzofuran formate.[3][5]
-
Hydrolysis and Purification: The final step involves the hydrolysis of the ester and the acetamido groups, followed by purification to yield the pure this compound.[3][5]
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[4] Appropriate personal protective equipment should be used when handling this chemical. For detailed safety information, refer to the material safety data sheet (MSDS).
Conclusion
This compound is a well-characterized intermediate with a critical role in the pharmaceutical industry, specifically in the production of Prucalopride. This guide provides essential technical information for professionals involved in the research and development of related compounds and synthetic pathways.
References
- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 123654-26-2 [chemicalbook.com]
- 6. 123654-26-2 | CAS DataBase [m.chemicalbook.com]
- 7. 123654-26-2 | this compound | Chlorides | Ambeed.com [ambeed.com]
- 8. Prucalopride | 179474-81-8 [chemicalbook.com]
A Comprehensive Technical Review of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of Prucalopride, a highly selective serotonin 5-HT4 receptor agonist used for treating chronic constipation.[1][2] This technical document provides a comprehensive review of the available literature, focusing on its physicochemical properties, detailed synthetic methodologies, and its application in the synthesis of active pharmaceutical ingredients (APIs). All presented data is collated from patents, chemical databases, and technical disclosures to serve as a detailed guide for researchers and professionals in the field of drug development.
Chemical Identity and Physicochemical Properties
This compound is a substituted benzofuran derivative. Its fundamental chemical and physical characteristics are summarized below, based on data from various chemical information repositories.[3][4][5]
| Property | Value | Source(s) |
| CAS Number | 123654-26-2 | [3][4] |
| Molecular Formula | C₉H₈ClNO₃ | [3][4] |
| Molecular Weight | 213.62 g/mol | [3][4] |
| IUPAC Name | 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | [3] |
| Synonyms | 4-Amino-5-chlorocoumaran-7-carboxylic Acid | |
| Physical Form | White to Orange to Green powder/crystal | |
| Melting Point | 242 °C (decomposition) | [6] |
| Boiling Point | 406.5 ± 45.0 °C (Predicted) | [5] |
| Density | 1.566 g/cm³ (Predicted) | [5] |
| InChI Key | KRMUVKSAOVLXLF-UHFFFAOYSA-N |
Synthesis Methodologies
The synthesis of this compound is a well-documented multi-step process, primarily detailed in patents related to the production of Prucalopride.[1][7] The most common synthetic route starts from methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) benzoate and proceeds through cyclization, chlorination, and hydrolysis.[2][7]
Detailed Experimental Protocol
The following protocol is a generalized representation based on methodologies described in the literature.[2][7][8]
Step 1: Cyclization to form Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate
-
Dissolve methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) benzoate in a suitable organic solvent (e.g., an ether or chlorinated solvent).
-
Add triphenylphosphine and an azodicarboxylate reagent (e.g., diethyl azodicarboxylate) in equimolar ratios to the solution.
-
Allow the reaction to proceed at ambient temperature for 2-3 hours.
-
Add an alkane solvent to precipitate the solid product.
-
Isolate the crude product, methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate, by suction filtration.
Step 2: Chlorination to form Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
-
The crude product from Step 1 is dissolved in an appropriate solvent.
-
N-Chlorosuccinimide (NCS) is added as the chlorinating agent.
-
The reaction is stirred until completion, which can be monitored by techniques like TLC or HPLC.
-
The crude chlorinated product is isolated.
Step 3: Hydrolysis to form this compound
-
The crude methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is mixed with an aqueous base, such as sodium hydroxide solution.[9]
-
The mixture is heated to approximately 75-90°C and stirred for several hours (e.g., 8-15 hours) to facilitate hydrolysis of both the ester and the amide groups.[8][9]
-
After cooling the mixture, the pH is adjusted to 3.0-4.0 using an acid (e.g., hydrochloric acid), causing the final product to precipitate.[9]
-
The solid is filtered, washed with water and/or an acetone-water mixture, and dried to yield the pure this compound.[9]
An alternative two-step hydrolysis method has also been proposed to improve purity and yield.[1]
Application in Drug Development: Synthesis of Prucalopride
The principal application of this compound is as the key starting material for the synthesis of Prucalopride.[1][9] Prucalopride is a gastroprokinetic agent that functions as a selective 5-HT4 receptor agonist.[9] The synthesis involves a coupling reaction between the carboxylic acid group of the title compound and the primary amine of the side chain, 1-(3-methoxypropyl)piperidin-4-amine.[9]
Detailed Experimental Protocol for Prucalopride Synthesis
The following protocol is based on a disclosed method for Prucalopride synthesis.[9]
-
Suspend this compound in a solvent such as acetonitrile or dichloromethane.
-
Add coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt), and stir the mixture for approximately 2 hours.
-
Alternatively, cool the mixture to 0-5°C and add triethylamine (TEA) followed by ethyl chloroformate to form a mixed anhydride.
-
Cool the reaction mixture (if not already cooled) and add 1-(3-methoxypropyl)piperidin-4-amine, along with a base like N,N'-diisopropylethylamine (DIPEA) or TEA if necessary.
-
Allow the reaction temperature to rise to ambient (25-35°C) and stir for several hours to complete the coupling.
-
Perform an aqueous workup by adding water and an organic solvent like ethyl acetate to extract the product.
-
Separate the organic layer, wash, and concentrate it to obtain crude Prucalopride, which can be further purified or converted to a pharmaceutically acceptable salt like Prucalopride succinate.[9]
Biological Activity
The available literature does not focus on the intrinsic biological activity of this compound itself. Its value is derived from its function as a structural precursor to pharmacologically active molecules.[2][10] The benzofuran and dihydrobenzofuran moieties are present in numerous compounds with a wide range of biological activities, including anti-tumor, antibacterial, and antiarrhythmic properties, but specific activity data for the title compound is not reported.[11] Its utility is firmly established in the context of providing the core scaffold for Prucalopride, which selectively agonizes the 5-HT4 receptor to mediate its therapeutic effects on gastrointestinal motility.[9]
Conclusion
This compound is a high-value intermediate in pharmaceutical synthesis. Its well-defined synthetic pathway, starting from readily accessible precursors, makes it a critical component in the manufacturing of Prucalopride. This review consolidates the key physicochemical data and provides detailed experimental protocols for its synthesis and subsequent conversion. The provided workflows and structured data serve as a practical resource for chemists and drug development professionals engaged in the synthesis of Prucalopride and related benzofuran derivatives. Future research could explore potential alternative synthetic routes or investigate any latent biological activities of this compound and its close analogues.
References
- 1. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]
- 2. This compound | 123654-26-2 [chemicalbook.com]
- 3. This compound | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. tdcommons.org [tdcommons.org]
- 10. chembk.com [chembk.com]
- 11. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid: Synthesis, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a key chemical intermediate in the synthesis of the selective serotonin 5-HT4 receptor agonist, Prucalopride. The discovery and history of this compound are intrinsically linked to the development of Prucalopride, a significant agent for the treatment of chronic constipation. This document details the synthetic pathways, experimental protocols, and physicochemical properties of this benzofuran derivative. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.
Discovery and History
The history of this compound is not one of a serendipitous discovery in nature, but rather a tale of targeted chemical design. Its emergence is directly tied to the development of Prucalopride by Janssen Pharmaceutica in the late 20th century. Prucalopride was engineered as a high-affinity, selective 5-HT4 receptor agonist to treat gastrointestinal motility disorders.[1] The core structure of Prucalopride required a specific benzofuran carboxamide moiety, and this compound was identified as the crucial building block to construct this pharmacophore.
Its significance lies in its role as a pivotal intermediate, the synthesis of which is a critical step in the overall production of Prucalopride.[2] Patents related to the synthesis of Prucalopride extensively describe methods for the preparation of this intermediate, highlighting its industrial importance.[3][4] Therefore, the "discovery" of this compound is synonymous with the rational drug design and process development of Prucalopride.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₉H₈ClNO₃ | [5] |
| Molecular Weight | 213.62 g/mol | [5] |
| CAS Number | 123654-26-2 | [6] |
| Melting Point | 242 °C (decomposes) | [6][7] |
| Physical Form | Solid | |
| Purity (Typical) | >95% | [8] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that has been optimized over the years for improved yield and purity. The most common synthetic routes start from methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate and proceed through cyclization, chlorination, and hydrolysis steps.
General Synthetic Pathway
A widely cited method for the synthesis involves the following key transformations:[3][9]
-
Cyclization: The starting material, methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate, undergoes an intramolecular cyclization to form the dihydrobenzofuran ring. This is often achieved using reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD).
-
Chlorination: The resulting methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate is then chlorinated at the 5-position of the benzofuran ring using a chlorinating agent such as N-chlorosuccinimide (NCS).
-
Hydrolysis: The final step involves the hydrolysis of both the methyl ester and the acetamido groups to yield this compound. This is typically carried out under basic conditions using sodium hydroxide.
The overall synthetic workflow is depicted in the diagram below.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following is a representative experimental protocol adapted from published patent literature.[3]
Step 1: Synthesis of methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate (Intermediate 1)
-
To a solution of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in a suitable organic solvent (e.g., tetrahydrofuran), add triphenylphosphine and diethyl azodicarboxylate (DEAD) in equimolar amounts.
-
Stir the reaction mixture at ambient temperature for 2-3 hours.
-
Add an alkane solvent (e.g., hexane) to precipitate the product.
-
Collect the solid by suction filtration to obtain the crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.
Step 2: Synthesis of methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (Intermediate 2)
-
Dissolve the crude intermediate from Step 1 in a suitable solvent (e.g., acetonitrile).
-
Add N-chlorosuccinimide (NCS) to the solution.
-
Stir the mixture to allow for chlorination to occur.
-
Upon completion of the reaction (monitored by TLC or HPLC), the crude chlorinated product is isolated.
Step 3: Synthesis of this compound (Final Product)
-
To a reaction vessel, add the crude methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, water, sodium hydroxide, and methanol.
-
Heat the mixture to 80-85 °C and stir for approximately 2 hours.
-
Cool the reaction mixture to room temperature and collect the precipitated solid by suction filtration.
-
Wash the filter cake with a suitable solvent (e.g., tetrahydrofuran).
-
Resuspend the solid in water and adjust the pH to 4-5 using hydrochloric acid.
-
Collect the precipitated final product by suction filtration and dry to obtain pure this compound.
Yield and Purity
The reported yield and purity for the synthesis of this compound can vary depending on the specific reaction conditions and purification methods employed.
| Parameter | Value | Reference |
| Overall Yield | ~41% (three steps) | [3] |
| Purity (HPLC) | >99% | [3] |
Application in the Synthesis of Prucalopride
The primary and most significant application of this compound is as the key starting material for the synthesis of Prucalopride.[1][10] The synthesis involves the coupling of the carboxylic acid group of the benzofuran intermediate with the primary amine of 1-(3-methoxypropyl)piperidin-4-amine.
Coupling Reaction
This amide bond formation is typically achieved using a coupling agent.
-
Activation: The carboxylic acid is first activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like hydroxybenzotriazole (HOBt).
-
Coupling: The activated carboxylic acid is then reacted with 1-(3-methoxypropyl)piperidin-4-amine to form the amide bond, yielding Prucalopride.
The logical relationship of this process is visualized below.
Caption: Condensation reaction to form Prucalopride.
Conclusion
This compound is a molecule of significant industrial importance in the pharmaceutical sector. While it does not possess a notable history of discovery as a standalone active compound, its role as an indispensable intermediate in the synthesis of Prucalopride is well-established. The synthetic pathways to this compound are well-documented, allowing for the production of high-purity material. A thorough understanding of its synthesis and properties is crucial for researchers and professionals involved in the development and manufacturing of Prucalopride and related pharmaceutical agents.
References
- 1. tdcommons.org [tdcommons.org]
- 2. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]
- 3. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]
- 4. Prucalopride patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 5. This compound | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 123654-26-2 [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. anaxlab.com [anaxlab.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Prucalopride synthesis - chemicalbook [chemicalbook.com]
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid molecular structure and formula
An In-depth Technical Guide on 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its molecular structure, chemical properties, and established synthesis protocols.
Molecular Structure and Chemical Identity
This compound is a heterocyclic compound featuring a dihydrobenzofuran core.[1] Its structure is characterized by an amino group at the 4th position, a chlorine atom at the 5th position, and a carboxylic acid group at the 7th position of the benzofuran ring system.
-
IUPAC Name: 4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid[2]
-
Synonyms: 4-Amino-5-chlorocoumaran-7-carboxylic Acid[1]
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and use in further chemical reactions.
| Property | Value | Source(s) |
| Molecular Weight | 213.62 g/mol | [2][3][4][5] |
| Appearance | White to Orange to Green powder/crystal | [1] |
| Melting Point | 242 °C (decomposes) | [1] |
| Purity | >97.0% (HPLC) | [1] |
| Topological Polar Surface Area | 72.6 Ų | [2] |
| Complexity | 248 | [2] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 1 | [6] |
Role in Pharmaceutical Synthesis
This carboxylic acid derivative is a critical building block in medicinal chemistry. It is most notably recognized as an important intermediate in the synthesis of Prucalopride.[5][7][8] Prucalopride is a selective, high-affinity serotonin (5-HT4) receptor agonist that is used for the treatment of chronic constipation.[8][9][10] The structural integrity and purity of this compound are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).
Experimental Protocol: Synthesis
A common method for synthesizing this compound involves a multi-step process starting from a substituted benzoate precursor. The following protocol is based on methodologies described in patent literature.[7][8][11]
Objective: To synthesize this compound.
Starting Material: Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate
Step-by-Step Procedure:
-
Cyclization:
-
Dissolve methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in a suitable organic solvent (e.g., tetrahydrofuran).
-
Add triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate reagent to the solution.
-
Stir the reaction mixture at ambient temperature for 2-3 hours to facilitate an intramolecular Mitsunobu reaction, leading to the formation of the dihydrobenzofuran ring.
-
The resulting crude product is methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.
-
-
Chlorination:
-
The crude product from the previous step is directly taken for chlorination without extensive purification.
-
Dissolve the crude intermediate in a suitable solvent.
-
Add N-chlorosuccinimide (NCS) to the solution to regioselectively chlorinate the aromatic ring at the 5-position.
-
The reaction yields the crude product, methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.
-
-
Hydrolysis:
-
The chlorinated intermediate is subjected to hydrolysis to convert the ester to a carboxylic acid and remove the acetyl protecting group from the amine.
-
This is typically achieved by heating the compound in the presence of a strong base, such as sodium hydroxide, in an aqueous or mixed aqueous-organic solvent system (e.g., water and 1-methoxy-2-propanol).[11]
-
Heat the mixture to approximately 80-90°C for several hours (e.g., 8-15 hours).[9][11]
-
After the reaction is complete, cool the mixture.
-
-
Purification and Isolation:
-
Acidify the cooled reaction mixture with a suitable acid (e.g., hydrochloric acid) to a pH of approximately 3-4.[6][9]
-
The acidification causes the final product, this compound, to precipitate out of the solution.
-
Collect the solid product by filtration, wash it with water, and dry it to obtain the purified compound.
-
Visualization of Synthesis Workflow
The following diagram illustrates the key transformations in the synthesis of the target compound.
Caption: Key reaction steps for the synthesis of the target molecule.
References
- 1. This compound | 123654-26-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. veeprho.com [veeprho.com]
- 6. echemi.com [echemi.com]
- 7. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]
- 8. This compound | 123654-26-2 [chemicalbook.com]
- 9. tdcommons.org [tdcommons.org]
- 10. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide on the Solubility and Stability of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a key intermediate in the synthesis of Prucalopride, a selective high-affinity 5-HT4 receptor agonist used for the treatment of chronic constipation. The physicochemical properties of this intermediate, particularly its solubility and stability, are critical parameters that influence the efficiency of the synthesis, purification, and storage of both the intermediate and the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available information and outlines detailed experimental protocols for determining the solubility and stability of this compound.
Introduction
The development of robust and efficient manufacturing processes for pharmaceuticals relies on a thorough understanding of the chemical and physical properties of all intermediates. This compound (CAS 123654-26-2) is a crucial building block in the synthesis of Prucalopride. Its solubility dictates the choice of solvents for reaction and purification, while its stability profile is essential for defining appropriate storage and handling conditions to prevent degradation and ensure the quality of the final drug product. This document serves as a technical resource for researchers and professionals involved in the development and manufacturing of Prucalopride, providing both foundational knowledge and practical experimental guidance.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Chemical Formula | C₉H₈ClNO₃ | PubChem |
| Molar Mass | 213.62 g/mol | PubChem |
| Melting Point | 242 °C (decomposes) | ChemicalBook |
| Appearance | White to off-white crystalline solid | Commercial Suppliers |
| pKa (predicted) | Carboxylic acid: ~3-4, Amine: ~2-3 | ACD/Labs (Predicted) |
| LogP (predicted) | 1.4 | PubChem |
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, preliminary information from commercial suppliers indicates that it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol (with heating). Based on its chemical structure, which contains both an acidic carboxylic acid group and a basic amino group, its aqueous solubility is expected to be highly pH-dependent.
Predicted Solubility Behavior
-
In acidic conditions (pH < 2): The amino group will be protonated (-NH₃⁺), and the carboxylic acid will be in its neutral form (-COOH). The overall charge will be positive, likely leading to increased aqueous solubility.
-
In neutral conditions (pH ~7): The carboxylic acid will be deprotonated (-COO⁻), and the amino group will be in its neutral form (-NH₂), forming a zwitterion. Zwitterionic compounds often exhibit moderate solubility.
-
In basic conditions (pH > 9): Both the carboxylic acid and the amino group will be deprotonated, resulting in a net negative charge and potentially higher aqueous solubility.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination using the widely accepted shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents and aqueous buffers of different pH.
Materials:
-
This compound (purity >99%)
-
Water (HPLC grade)
-
Methanol, Ethanol, Acetonitrile, Isopropyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO) (all HPLC grade)
-
Phosphate and citrate buffer solutions (pH 2, 4, 6, 7.4, 9)
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
Analytical balance
-
Vials and syringes with 0.22 µm filters
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to vials containing a known volume (e.g., 5 mL) of each solvent and buffer solution.
-
Ensure there is undissolved solid material at the bottom of each vial.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated stability-indicating HPLC method.
-
Determine the concentration of the dissolved compound by comparing the peak area to a standard calibration curve.
-
-
Data Presentation:
-
Record the solubility as mg/mL or µg/mL.
-
Expected Data Presentation:
The results of the solubility studies should be summarized in clear, tabular formats for easy comparison.
Table 2: Solubility in Organic Solvents at 25 °C
| Solvent | Solubility (mg/mL) |
| Water | |
| Methanol | |
| Ethanol | |
| Acetonitrile | |
| Isopropyl Acetate | |
| Dichloromethane | |
| Dimethyl Sulfoxide |
Table 3: pH-Dependent Aqueous Solubility at 25 °C
| pH | Buffer System | Solubility (mg/mL) |
| 2.0 | Citrate | |
| 4.0 | Citrate | |
| 6.0 | Phosphate | |
| 7.4 | Phosphate | |
| 9.0 | Phosphate |
Visualization of the Solubility Determination Workflow
Caption: Workflow for determining the equilibrium solubility of a compound.
Stability Profile
The stability of this compound is crucial for ensuring the quality and purity of the final API. Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.
Experimental Protocol for Forced Degradation Studies
This protocol is designed to investigate the intrinsic stability of the compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Objective: To identify the degradation pathways and potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
This compound (purity >99%)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Temperature-controlled oven
-
Photostability chamber with controlled light and UV exposure
-
HPLC-UV and HPLC-MS systems
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the compound in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N and 1 N HCl. Heat at a specified temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Treat the sample solution with 0.1 N and 1 N NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Treat the sample solution with 3% and 30% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80 °C) for a specified duration. Also, heat a solution of the compound.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Analysis:
-
Analyze the stressed samples at different time points using a stability-indicating HPLC-UV method.
-
Use an HPLC-MS system to identify the mass of the degradation products to aid in their structural elucidation.
-
A control sample (unstressed) should be analyzed concurrently.
-
-
Data Presentation:
-
Report the percentage of degradation and the formation of any new peaks (degradation products).
-
Expected Data Presentation:
The results from the forced degradation studies should be presented in a clear and organized table.
Table 4: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 N HCl | 24 h | 60 | ||
| 1 N HCl | 8 h | 60 | |||
| Base Hydrolysis | 0.1 N NaOH | 24 h | RT | ||
| 1 N NaOH | 4 h | 40 | |||
| Oxidation | 3% H₂O₂ | 24 h | RT | ||
| 30% H₂O₂ | 8 h | RT | |||
| Thermal (Solid) | Dry Heat | 48 h | 80 | ||
| Thermal (Solution) | Heat | 24 h | 60 | ||
| Photolytic (Solid) | 1.2 million lux h | - | RT | ||
| Photolytic (Solution) | 1.2 million lux h | - | RT |
Visualization of the Forced Degradation Workflow
Caption: General workflow for conducting forced degradation studies.
Stability-Indicating Analytical Method
A crucial outcome of the forced degradation studies is the development and validation of a stability-indicating analytical method, typically an HPLC method. This method must be able to separate the intact compound from all potential degradation products.
Key characteristics of a stability-indicating HPLC method:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of its capacity to remain unaffected by small but deliberate variations in method parameters.
Conclusion
While specific experimental data on the solubility and stability of this compound are limited in the public domain, this technical guide provides a robust framework for its characterization. The outlined experimental protocols for solubility determination and forced degradation studies, based on established industry guidelines, offer a clear path for researchers and drug development professionals to generate the necessary data. A thorough understanding of these properties is paramount for the development of a scalable, controlled, and efficient manufacturing process for Prucalopride, ultimately ensuring the quality and safety of this important therapeutic agent.
Methodological & Application
Application Notes and Protocols for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its chemical structure, featuring a dihydrobenzofuran core with amino, chloro, and carboxylic acid functional groups, makes it a versatile building block in medicinal chemistry. The primary and most well-documented application of this compound is as a key precursor in the industrial synthesis of Prucalopride.
Prucalopride is a high-affinity, selective serotonin (5-HT₄) receptor agonist that is used for the treatment of chronic constipation.[1][2] The synthesis of Prucalopride involves the formation of an amide bond between this compound and a substituted piperidine derivative.[2] Beyond its role in Prucalopride synthesis, the benzofuran and dihydrobenzofuran scaffolds are present in numerous biologically active compounds, exhibiting a wide range of activities including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[3] This suggests that derivatives of this compound could be explored for other therapeutic applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | References |
| CAS Number | 123654-26-2 | [1][4][5][6][7] |
| Molecular Formula | C₉H₈ClNO₃ | [4][5][6][8] |
| Molecular Weight | 213.62 g/mol | [4][5][6][8] |
| Melting Point | 242 °C (decomposes) | [4] |
| Boiling Point | 406.5±45.0 °C (Predicted) | [4][9] |
| Density | 1.566 g/cm³ | [4] |
| Appearance | Off-white to white solid | [9] |
| Purity | Typically >95% | [7][10] |
| Storage | 2-8°C in a refrigerator | [7][11] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and a key synthetic application of this compound.
Protocol 1: Synthesis of this compound
This protocol is a multi-step synthesis to produce the title compound from commercially available starting materials.[1][4]
Materials:
-
Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
N-Chlorosuccinimide (NCS)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Organic solvents (e.g., Tetrahydrofuran (THF), Acetonitrile)
-
Water
-
Propylene glycol monomethyl ether
Procedure:
-
Cyclization:
-
Dissolve methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in an appropriate organic solvent such as THF.
-
Add triphenylphosphine to the solution.
-
Slowly add DEAD or DIAD to the reaction mixture at room temperature.
-
Stir the reaction for several hours until the starting material is consumed (monitor by TLC).
-
The crude product, methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate, is obtained after workup and solvent evaporation.
-
-
Chlorination:
-
Dissolve the crude product from the previous step in a suitable solvent like acetonitrile.
-
Add N-chlorosuccinimide (NCS) to the solution.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
The crude product, methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, is obtained after an appropriate workup.
-
-
Hydrolysis:
-
To the crude chlorinated ester, add a mixture of water and propylene glycol monomethyl ether.
-
Add a 40% aqueous solution of sodium hydroxide.
-
Heat the mixture to 70-80°C and stir for 2-15 hours until the hydrolysis is complete (monitor by TLC).[2][12]
-
Cool the reaction mixture to 10-15°C.
-
Adjust the pH to approximately 3-4 using dilute hydrochloric acid, which will cause the product to precipitate.[2][9]
-
Stir the suspension at a low temperature for a couple of hours.
-
Filter the precipitated solid, wash with water, and dry to obtain this compound as an off-white solid.[2]
-
Visualization of the Synthetic Workflow:
Caption: Synthetic pathway for this compound.
Protocol 2: Amide Coupling to Synthesize a Prucalopride Precursor
This protocol details the use of this compound in an amide bond formation reaction, a key step in the synthesis of Prucalopride.[2]
Materials:
-
This compound
-
1-(3-methoxypropyl)piperidin-4-amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N'-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Acetonitrile
-
Ethyl acetate
-
Water
Procedure:
-
Activation of Carboxylic Acid:
-
Suspend this compound in acetonitrile or DCM at room temperature (25-35°C).
-
Add EDC-HCl and HOBt to the suspension.
-
Stir the mixture for approximately 2 hours to activate the carboxylic acid.
-
-
Amide Bond Formation:
-
Cool the reaction mixture to 10-20°C.
-
Add DIPEA (or TEA) followed by the dropwise addition of 1-(3-methoxypropyl)piperidin-4-amine.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
-
Workup and Isolation:
-
Add water and ethyl acetate to the reaction mixture.
-
Separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product, which is a precursor to Prucalopride.
-
The crude product can be further purified by recrystallization or column chromatography.[2]
-
Visualization of the Application Pathway:
Caption: Role as an intermediate in the synthesis of the 5-HT4 agonist Prucalopride.
Broader Biological Context and Future Directions
While the primary application of this compound is in the synthesis of Prucalopride, the dihydrobenzofuran core is a privileged scaffold in medicinal chemistry.[3] Researchers have successfully developed various benzofuran derivatives with significant biological activities, including:
-
Anticancer Activity: Certain benzofuran derivatives have shown potent growth inhibitory activity against various cancer cell lines.[3]
-
Antimicrobial Activity: The presence of chloro substituents on related heterocyclic systems has been shown to be important for antibacterial activity against pathogens like S. aureus.[3]
-
Antiviral and Anti-inflammatory Properties: Other derivatives have been investigated for their potential as antiviral agents and for their ability to inhibit inflammatory pathways such as NF-κB.[3]
Given the rich pharmacology of the benzofuran scaffold, this compound represents a valuable starting material for the generation of novel compound libraries. Drug development professionals could utilize this intermediate to synthesize new derivatives for screening against a variety of biological targets, potentially leading to the discovery of new therapeutic agents.
Disclaimer: This document is intended for research and informational purposes only. All experiments should be conducted in a well-equipped laboratory by trained professionals, following all applicable safety guidelines. The provided protocols are illustrative and may require optimization for specific experimental conditions.
References
- 1. This compound | 123654-26-2 [chemicalbook.com]
- 2. tdcommons.org [tdcommons.org]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. chembk.com [chembk.com]
- 5. scbt.com [scbt.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. This compound | 123654-26-2 [sigmaaldrich.com]
- 8. This compound | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. anaxlab.com [anaxlab.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]
Application Notes and Protocols: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid as a key intermediate in the synthesis of the gastroprokinetic agent, Prucalopride. Detailed experimental protocols and quantitative data are presented to facilitate its application in a laboratory setting.
Introduction
This compound (CAS No. 123654-26-2) is a crucial building block in the synthesis of Prucalopride, a selective high-affinity serotonin (5-HT4) receptor agonist.[1][2] Prucalopride is indicated for the treatment of chronic constipation by targeting impaired gut motility.[1] The structural integrity and purity of this intermediate are paramount for the successful synthesis of the final active pharmaceutical ingredient (API).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C9H8ClNO3 | [3][4] |
| Molecular Weight | 213.62 g/mol | [4] |
| Melting Point | 242 °C (decomposes) | [2][3] |
| Appearance | Off-white solid | [5] |
| Purity | >95% - 99% | [5] |
| XLogP3 | 1.4 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
Synthesis of this compound
A common synthetic route to obtain this compound involves the hydrolysis of methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.[6] A detailed protocol is provided below.
Experimental Protocol: Synthesis of the Intermediate
Materials:
-
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
-
Sodium hydroxide (NaOH)
-
Water
-
1-methoxy-2-propanol
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, water, 1-methoxy-2-propanol, and a 50% sodium hydroxide solution is prepared.[7]
-
The mixture is heated to 90°C with stirring for 8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).[7]
-
Upon completion, the reaction mixture is cooled to 5°C using an ice bath and stirred for an additional 2 hours.[7]
-
The resulting solid is collected by suction filtration and the filter cake is washed with water.[7]
-
The crude product is then dissolved in a mixture of water and 1-methoxy-2-propanol at 80°C until a homogeneous solution is formed.[7]
-
The pH of the solution is adjusted to approximately 3 with dilute hydrochloric acid to precipitate the solid product.[7]
-
The mixture is cooled to 10°C and stirred for 2 hours.[7]
-
The final product is collected by suction filtration, washed with water, and dried.[7]
Quantitative Data:
Caption: Synthetic workflow for the intermediate.
Application in the Synthesis of Prucalopride
This compound is a key precursor in the synthesis of Prucalopride. The carboxylic acid moiety is activated and then coupled with 1-(3-methoxypropyl)piperidin-4-amine to form the final amide bond.
Experimental Protocol: Synthesis of Prucalopride
Materials:
-
This compound
-
1,1'-Carbonyldiimidazole (CDI) or other coupling agents (e.g., EDC/HOBt)
-
1-(3-methoxypropyl)piperidin-4-amine
-
Tetrahydrofuran (THF) or other suitable solvents (e.g., Dichloromethane)
Procedure:
-
This compound is dissolved in an appropriate solvent such as THF.
-
A coupling agent, for instance, 1,1'-carbonyldiimidazole, is added to the solution to activate the carboxylic acid.[8]
-
The reaction mixture is stirred for a short period (e.g., 25 minutes).[8]
-
1-(3-methoxypropyl)piperidin-4-amine is then added to the reaction mixture.
-
The reaction is allowed to proceed to completion.
-
The resulting Prucalopride free base is then isolated and can be further purified or converted to its succinate salt.
Quantitative Data for a similar coupling reaction:
-
Yield: 85%[8]
Caption: Synthetic pathway to Prucalopride.
Conclusion
This compound serves as a vital intermediate in the industrial synthesis of Prucalopride. The protocols and data presented herein provide a foundational understanding for researchers and professionals in the field of drug development. Adherence to a well-defined synthetic and purification process is critical to ensure the high purity and yield of the final pharmaceutical product.
References
- 1. tdcommons.org [tdcommons.org]
- 2. This compound | 123654-26-2 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. WO2017137910A1 - Processes for the preparation of highly pure prucalopride succinate and its intermediates - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Prucalopride synthesis - chemicalbook [chemicalbook.com]
safe handling and storage procedures for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
Application Notes and Protocols for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of this compound (CAS No: 123654-26-2). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Hazard Identification and Risk Assessment
This compound is a halogenated aromatic carboxylic acid. While specific toxicity data is limited, it is classified as harmful and an irritant.[1] All handling procedures should be performed with the assumption that the compound is hazardous.
Summary of Hazards:
| Hazard Class | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
The following PPE must be worn at all times when handling this compound.[2][3]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to prevent contact with eyes.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[5] |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing. |
| Respiratory Protection | Respirator | Use a respirator if handling large quantities or if there is a risk of aerosol formation. |
Engineering Controls
To minimize exposure, the following engineering controls should be in place:
| Control | Description |
| Ventilation | All handling of the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] |
| Safety Equipment | An emergency eyewash station and safety shower must be readily accessible. |
Handling Procedures
Protocol for Weighing and Dispensing:
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Gather all necessary equipment (spatula, weighing paper, container).
-
Don the appropriate PPE as specified in Section 2.
-
-
Dispensing:
-
Perform all weighing and dispensing activities inside the fume hood.
-
Use a disposable weighing boat to avoid cross-contamination.
-
Carefully transfer the desired amount of the compound.
-
Immediately close the primary container tightly after dispensing.[6]
-
-
Clean-up:
-
Wipe down the spatula and any contaminated surfaces with a suitable solvent, followed by soap and water.
-
Dispose of the weighing boat and any contaminated materials in the designated hazardous waste container.
-
Protocol for Reaction Setup:
-
Preparation:
-
Assemble the reaction apparatus within the chemical fume hood.
-
Ensure all glassware is clean and free of defects.
-
-
Execution:
-
Add reagents in the order specified by the experimental protocol.
-
If heating is required, use a controlled heating source like a heating mantle. Avoid open flames.[6]
-
Monitor the reaction for any signs of unexpected changes.
-
Storage Procedures
Proper storage is essential to maintain the stability and purity of this compound.
| Storage Parameter | Recommendation |
| Temperature | Store in a refrigerator. |
| Container | Keep in a tightly closed, corrosion-resistant container.[7][8] |
| Environment | Store in a cool, dry, and well-ventilated place away from direct sunlight.[7][9][10] |
| Incompatibilities | Store separately from oxidants and alkalis.[7] |
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2] |
Spill and Leak Procedures:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
For larger spills, prevent further leakage if it is safe to do so.
-
-
Collection and Disposal:
-
Collect the spilled material and absorbent in a suitable, closed container for disposal.
-
Dispose of the waste in accordance with local, state, and federal regulations.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for safely handling this compound.
References
- 1. This compound | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. benchchem.com [benchchem.com]
- 7. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 8. keyorganics.net [keyorganics.net]
- 9. recsupply.com [recsupply.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols: The Role of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid in the Synthesis of Prucalopride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prucalopride, a selective high-affinity serotonin (5-HT4) receptor agonist, is a key therapeutic agent for chronic idiopathic constipation.[1][2] Its synthesis hinges on the strategic use of the pivotal intermediate, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. This document provides detailed application notes and experimental protocols for the synthesis of this crucial intermediate and its subsequent conversion to Prucalopride. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate comprehension.
Introduction
The synthesis of Prucalopride involves a multi-step process, with the formation of this compound being a critical stage. This intermediate provides the necessary benzofuran core structure, which is essential for the pharmacological activity of Prucalopride. The subsequent amide coupling of this carboxylic acid with 1-(3-methoxypropyl)piperidin-4-amine yields the final active pharmaceutical ingredient. This document outlines two primary synthetic routes for obtaining the key carboxylic acid intermediate and its final conversion to Prucalopride, supported by detailed experimental protocols and quantitative data.
Synthesis of this compound
There are several reported methods for the synthesis of this key intermediate. Below are two common routes with detailed protocols.
Route 1: From Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate
This route involves cyclization, chlorination, and hydrolysis steps.[3][4]
Experimental Protocol:
-
Cyclization: Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate is dissolved in an organic solvent such as tetrahydrofuran (THF). Triphenylphosphine and diethyl azodicarboxylate (DEAD) are added sequentially, and the reaction is stirred at room temperature for 2-3 hours. An alkane solvent is then added to precipitate the product, which is collected by filtration to yield the crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.[3]
-
Chlorination: The crude product from the previous step is dissolved in a suitable organic solvent like acetonitrile or toluene. N-chlorosuccinimide (NCS) is added, and the mixture is heated to 50-100°C. The reaction is monitored by TLC until completion. The crude methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is obtained after workup.[3]
-
Hydrolysis: The chlorinated intermediate is subjected to hydrolysis using an aqueous solution of sodium hydroxide in a mixed solvent system of water and propylene glycol monomethyl ether. The reaction mixture is heated to 70-100°C for several hours. After cooling, the pH is adjusted with hydrochloric acid to precipitate the final product, this compound, which is then purified by recrystallization.[5]
Route 2: From p-Aminosalicylic Acid
This alternative route involves esterification, acylation, halogenation, substitution, cyclization, and hydrolysis.
Experimental Protocol:
-
Esterification and Acylation: p-Aminosalicylic acid is first esterified, followed by acylation of the amino group.
-
Halogenation: The resulting compound undergoes bromination and chlorination to introduce the necessary halogen atoms on the aromatic ring. The chlorinating agent can be N-chlorosuccinimide or sulfuryl chloride.
-
Substitution and Cyclization: The intermediate is then reacted with 1,2-dibromoethane to introduce the ethoxy group, which subsequently undergoes intramolecular cyclization to form the dihydrobenzofuran ring.
-
Hydrolysis: The final step is the hydrolysis of the ester and amide groups to yield this compound. This is typically achieved by heating with an aqueous sodium hydroxide solution.
Synthesis of Prucalopride
The final step in the synthesis is the condensation of this compound with 1-(3-methoxypropyl)piperidin-4-amine.
Experimental Protocol:
-
Amide Coupling: this compound is dissolved in a suitable solvent such as dichloromethane or acetonitrile. A coupling agent, for example, 1,1'-carbonyldiimidazole (CDI) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt), is added, and the mixture is stirred.[6][7]
-
Addition of Amine: 1-(3-methoxypropyl)piperidin-4-amine is then added to the reaction mixture, and stirring is continued for several hours at room temperature.[6]
-
Workup and Purification: The reaction mixture is then subjected to an aqueous workup to remove reagents and byproducts. The crude Prucalopride is then purified, often by recrystallization, to yield the final product.
Data Presentation
| Step | Starting Material | Reagents and Solvents | Product | Yield (%) | Purity (%) | Reference |
| Synthesis of Intermediate | ||||||
| Hydrolysis of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | Sodium hydroxide, water, propylene glycol monomethyl ether | This compound | 97 | 99.5 | [5] |
| Synthesis of Prucalopride | ||||||
| Condensation | This compound | 1-(3-methoxypropyl)piperidin-4-amine, 1,1'-carbonyldiimidazole, THF | Prucalopride | 85 | >99 | [7][8] |
| Condensation followed by salt formation | This compound | 1-(3-methoxypropyl)piperidin-4-amine, succinic acid | Prucalopride Succinate | 39 (overall) | 99.8 | [8] |
Mandatory Visualizations
Caption: Synthetic pathway of Prucalopride.
Caption: Experimental workflow for hydrolysis.
Caption: Prucalopride signaling pathway.
References
- 1. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]
- 4. This compound | 123654-26-2 [chemicalbook.com]
- 5. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]
- 6. tdcommons.org [tdcommons.org]
- 7. Prucalopride synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of Prucalopride Succinate [cjph.com.cn]
Application Notes and Protocols for the Laboratory Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Notably, it is a crucial building block for the preparation of Prucalopride, a highly selective serotonin (5-HT₄) receptor agonist used for the treatment of chronic constipation. The unique substituted dihydrobenzofuran scaffold makes this compound a valuable synthon for medicinal chemistry and drug discovery programs targeting serotonergic pathways. These application notes provide a comprehensive overview of a plausible laboratory-scale synthesis of this intermediate, including detailed experimental protocols and relevant biological context.
Application:
The primary application of this compound is as a pivotal intermediate in the multi-step synthesis of Prucalopride. Prucalopride's prokinetic activity stems from its agonistic effect on 5-HT₄ receptors in the gastrointestinal tract, which stimulates colonic peristalsis and enhances bowel motility. The structural integrity and purity of this intermediate are paramount for the successful and efficient synthesis of the final active pharmaceutical ingredient (API).
Synthetic Strategy Overview
The synthesis of this compound can be accomplished through a multi-step sequence starting from commercially available materials. The proposed synthetic route involves the following key transformations:
-
Synthesis of the Starting Material: Preparation of methyl 4-acetamido-2-hydroxy-3-(2-hydroxyethyl)benzoate.
-
Intramolecular Cyclization: Formation of the dihydrobenzofuran ring via a Mitsunobu reaction.
-
Chlorination: Regioselective chlorination of the aromatic ring using N-chlorosuccinimide (NCS).
-
Hydrolysis: Saponification of the ester and deprotection of the acetamido group to yield the final carboxylic acid.
A schematic of the overall synthetic workflow is presented below.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of Starting Material: Methyl 4-acetamido-2-hydroxy-3-(2-hydroxyethyl)benzoate
This part is divided into three steps: acetylation of the amino group, Friedel-Crafts acylation to introduce a side chain, and reduction of the keto group to a hydroxyl group.
Step 1.1: Synthesis of Methyl 4-acetamido-2-hydroxybenzoate
Methodology: This step involves the protection of the amino group of methyl 4-amino-2-hydroxybenzoate as an acetamide.
Materials:
-
Methyl 4-amino-2-hydroxybenzoate
-
Ethyl acetate
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Acetyl chloride (CH₃COCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve methyl 4-amino-2-hydroxybenzoate (1.0 eq) in ethyl acetate.
-
Add a solution of sodium bicarbonate (1.2 eq) in water.
-
Cool the mixture to 0 °C with stirring.
-
Slowly add acetyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
| Reactant | Molar Ratio | Purity | Yield (%) |
| Methyl 4-amino-2-hydroxybenzoate | 1.0 | >98% | ~95% |
| Acetyl chloride | 1.2 | >99% | - |
Step 1.2: Synthesis of Methyl 4-acetamido-3-chloroacetyl-2-hydroxybenzoate (Proposed)
Methodology: This proposed step utilizes a Friedel-Crafts acylation to introduce a chloroacetyl group at the 3-position of the aromatic ring.
Materials:
-
Methyl 4-acetamido-2-hydroxybenzoate
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred suspension of aluminum chloride (2.5 eq) in anhydrous dichloromethane at 0 °C, add chloroacetyl chloride (1.2 eq) dropwise.
-
Add a solution of methyl 4-acetamido-2-hydroxybenzoate (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Reactant | Molar Ratio | Purity | Yield (%) (Estimated) |
| Methyl 4-acetamido-2-hydroxybenzoate | 1.0 | >95% | 60-70% |
| Chloroacetyl chloride | 1.2 | >98% | - |
| Aluminum chloride | 2.5 | >99% | - |
Step 1.3: Synthesis of Methyl 4-acetamido-2-hydroxy-3-(2-hydroxyethyl)benzoate (Proposed)
Methodology: This proposed step involves the reduction of the ketone functionality to a primary alcohol.
Materials:
-
Methyl 4-acetamido-3-chloroacetyl-2-hydroxybenzoate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
Dissolve methyl 4-acetamido-3-chloroacetyl-2-hydroxybenzoate (1.0 eq) in a mixture of dichloromethane and methanol.
-
Cool the solution to 0 °C and add sodium borohydride (2.0 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
| Reactant | Molar Ratio | Purity | Yield (%) (Estimated) |
| Methyl 4-acetamido-3-chloroacetyl-2-hydroxybenzoate | 1.0 | >95% | 85-95% |
| Sodium borohydride | 2.0 | >98% | - |
Part 2: Synthesis of this compound
Step 2.1: Synthesis of Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate
Methodology: This step involves an intramolecular Mitsunobu reaction to form the dihydrobenzofuran ring.
Materials:
-
Methyl 4-acetamido-2-hydroxy-3-(2-hydroxyethyl)benzoate
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve methyl 4-acetamido-2-hydroxy-3-(2-hydroxyethyl)benzoate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C.
-
Add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
| Reactant | Molar Ratio | Purity | Yield (%) (Estimated) |
| Methyl 4-acetamido-2-hydroxy-3-(2-hydroxyethyl)benzoate | 1.0 | >90% | 70-80% |
| Triphenylphosphine | 1.5 | >99% | - |
| DIAD or DEAD | 1.5 | >95% | - |
Step 2.2: Synthesis of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Methodology: This step achieves the regioselective chlorination of the dihydrobenzofuran ring system using N-chlorosuccinimide.
Materials:
-
Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile or Dichloromethane
Procedure:
-
Dissolve methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-chlorosuccinimide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
| Reactant | Molar Ratio | Purity | Yield (%) (Estimated) |
| Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate | 1.0 | >95% | 80-90% |
| N-Chlorosuccinimide | 1.1 | >98% | - |
Step 2.3: Synthesis of this compound
Methodology: The final step involves the hydrolysis of both the ester and the amide groups under basic conditions, followed by acidification to precipitate the product.
Materials:
-
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
-
Sodium hydroxide (NaOH)
-
Water
-
Methanol or Ethanol
-
Hydrochloric acid (HCl), aqueous solution
Procedure:
-
To a solution of methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (1.0 eq) in a mixture of water and methanol (or ethanol), add a solution of sodium hydroxide (excess, e.g., 5-10 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with an aqueous solution of hydrochloric acid to a pH of 4-5.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
| Reactant | Molar Ratio | Purity | Yield (%) (Estimated) |
| Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | 1.0 | >90% | 85-95% |
| Sodium hydroxide | Excess | >97% | - |
Biological Context: Prucalopride and the 5-HT₄ Receptor Signaling Pathway
This compound is a precursor to Prucalopride, a selective 5-HT₄ receptor agonist. The activation of the 5-HT₄ receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to increased gastrointestinal motility. The diagram below illustrates the simplified signaling pathway.
Caption: Simplified 5-HT₄ receptor signaling pathway activated by Prucalopride.
Application Notes and Protocols for the Purification of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a key intermediate in the synthesis of Prucalopride. The protocols outlined below are based on established synthetic and purification procedures, offering guidance on achieving high purity and yield.
Introduction
This compound is a critical building block in the pharmaceutical industry. Its purity is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This document details purification primarily through chemical reaction and precipitation/recrystallization, and also provides general guidance on chromatographic methods that can be adapted for this compound.
Data Presentation: Purification Parameters
The following table summarizes quantitative data from various purification protocols involving hydrolysis of the corresponding methyl ester precursor followed by precipitation.
| Parameter | Method 1 | Method 2 | Method 3 |
| Precursor | Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (80% purity) | Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate |
| Purification Method | Two-step Hydrolysis & Acid Precipitation | Two-step Hydrolysis & Acid Precipitation | Recrystallization |
| Key Reagents | Sodium hydroxide, Methanol, Water, Hydrochloric acid, Tetrahydrofuran/Ethyl acetate | Sodium hydroxide, Propylene glycol monomethyl ether, Water, Hydrochloric acid | Dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) |
| Final pH | 2-3 or 4-5 | 2 | Not Applicable |
| Reported Purity | 99.5% - 99.9% (by HPLC)[1] | 99.5%[2] | Effective for removing bromo-impurity |
| Overall Yield | 41% (three-step synthesis and purification)[1] | 97% (for the final hydrolysis and precipitation step)[2] | Not Specified |
Experimental Protocols
Protocol 1: Two-Step Hydrolysis and Acid Precipitation
This protocol is adapted from patent literature and involves a two-stage hydrolysis of the methyl ester precursor to achieve high purity.[1]
Materials:
-
Crude Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric acid (HCl), pH 2-3 solution
-
Tetrahydrofuran (THF) or Ethyl acetate
-
Reaction vessel (four-hole bottle)
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus (e.g., Buchner funnel)
-
pH meter or pH paper
Procedure:
Step 1: Initial Hydrolysis and Washing
-
In a 500 mL four-hole bottle, add 100g of crude Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.
-
Add 150 mL of water, 20g of sodium hydroxide, and 150 mL of methanol.
-
Stir the mixture at room temperature for 2-3 hours. A solid will precipitate.
-
Filter the solid by suction filtration.
-
Wash the filter cake with 400 mL of tetrahydrofuran (or 80 mL of ethyl acetate as an alternative).
Step 2: Final Hydrolysis and Precipitation
-
Transfer the washed solid to a 500 mL four-hole bottle.
-
Add 150 mL of water, 20g of sodium hydroxide, and 150 mL of methanol.
-
Heat the mixture to 80-85°C with stirring and maintain under reflux for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the solid by suction filtration.
-
Adjust the pH of the filtrate to 4-5 (or 3-4 in an alternative protocol) using a hydrochloric acid solution of pH 2-3. A white solid will precipitate.
-
Filter the precipitated solid by suction filtration.
-
Dry the filter cake to obtain the pure this compound.
Protocol 2: Recrystallization for Impurity Removal
This method is particularly useful for removing bromo-impurities that may be present in the crude product.
Materials:
-
Crude this compound
-
Dimethylformamide (DMF) or N,N-dimethylacetamide (DMA)
-
Activated carbon (optional)
-
Crystallization dish
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the crude this compound in a minimal amount of DMF or DMA at an elevated temperature.
-
(Optional) Add a small amount of activated carbon to decolorize the solution and heat for a short period.
-
If activated carbon was used, perform a hot filtration to remove it.
-
Allow the filtrate to cool slowly. The cooling rate can be controlled (e.g., 5-10 °C/h) to promote the formation of well-defined crystals.
-
Maintain the crystallization temperature at 15-20 °C.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Protocol 3: General Column Chromatography (To be optimized)
Column chromatography can be employed as an alternative or supplementary purification step. The following is a general guideline for the purification of carboxylic acids and would require specific optimization for the target compound.
Materials:
-
Crude this compound
-
Silica gel (for normal phase) or C18-functionalized silica (for reversed-phase)
-
Chromatography column
-
Eluent (e.g., a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane for normal phase; or a mixture of water and acetonitrile/methanol with a modifier like formic acid or trifluoroacetic acid for reversed-phase)
-
Fraction collector or collection tubes
-
TLC plates and developing chamber for monitoring
General Procedure (Normal Phase):
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent.
-
Load the dissolved sample onto the top of the silica gel bed.
-
Begin eluting the column with the mobile phase, starting with a low polarity mixture.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds based on their polarity.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Evaporate the solvent to obtain the purified this compound.
Note: For acidic compounds, tailing can be an issue on silica gel. Adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase can help to mitigate this.
Visualizations
Caption: Purification via Two-Step Hydrolysis and Precipitation.
Caption: General Column Chromatography Workflow.
References
Application Notes and Protocols for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
Introduction
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (CAS 123654-26-2) is a heterocyclic compound primarily utilized as a key intermediate in the synthesis of Prucalopride.[1][2] Prucalopride is a selective, high-affinity serotonin (5-HT) receptor agonist that is used for the treatment of chronic constipation.[1][3][4] This document provides detailed information on the properties of this compound, and its application in the synthesis of Prucalopride.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 123654-26-2 | [5] |
| Molecular Formula | C₉H₈ClNO₃ | [5] |
| Molecular Weight | 213.62 g/mol | [5] |
| Appearance | White to orange to green powder/crystal | |
| Melting Point | 242 °C (decomposes) | |
| Boiling Point | 406.5±45.0 °C (Predicted) | |
| Density | 1.566 g/cm³ | |
| Purity | >97.0% (HPLC) | |
| Storage | 2-8°C Refrigerator | [2] |
Application: Intermediate in Prucalopride Synthesis
The primary application of this compound is as a crucial building block in the synthesis of Prucalopride.[3][6] The synthesis involves the coupling of this compound with 1-(3-methoxypropyl)piperidin-4-amine.[3]
Experimental Protocol: Synthesis of Prucalopride
This protocol describes a general method for the synthesis of Prucalopride from this compound.
Materials:
-
This compound
-
1-(3-methoxypropyl)piperidin-4-amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N'-diisopropylethylamine (DIPEA)
-
Acetonitrile
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of this compound (75 g) in acetonitrile (750 ml), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (67.31 g) and hydroxybenzotriazole (23.72 g) at 25-35°C.[3]
-
Stir the mixture for 2 hours.[3]
-
Cool the reaction mixture to 10-20°C.[3]
-
Add N,N'-diisopropylethylamine (90 g) and 1-(3-methoxypropyl)piperidin-4-amine (60.48 g) to the mixture at 10-20°C.[3]
-
Raise the temperature of the mixture to 25-35°C and stir for 3 hours.[3]
-
Add water and ethyl acetate to the mixture at 25-35°C.[3]
-
Separate the organic layer, wash with water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Prucalopride.
-
The crude product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for Prucalopride.
Caption: Mechanism of action of Prucalopride.
References
- 1. This compound | 123654-26-2 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. tdcommons.org [tdcommons.org]
- 4. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. CN103664912A - Synthesis process of prucalopride - Google Patents [patents.google.com]
potential therapeutic applications of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
Application Notes & Protocols for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the primary utility of this compound as a key intermediate in the synthesis of the selective serotonin 5-HT₄ receptor agonist, Prucalopride. While direct therapeutic applications of this compound have not been documented, its role in the production of a clinically significant prokinetic agent is of high importance to the pharmaceutical industry.
Application Notes
Primary Application: Key Intermediate in the Synthesis of Prucalopride
This compound is a crucial building block in the chemical synthesis of Prucalopride.[1][2][3][4][5] Prucalopride is a high-affinity, selective serotonin 5-HT₄ receptor agonist that is used for the symptomatic treatment of chronic constipation in adults in whom laxatives fail to provide adequate relief.[2][6][7][8][9] The structural integrity and purity of this intermediate are paramount for the successful synthesis of the final active pharmaceutical ingredient (API).
The dihydrobenzofuran core of this molecule is a key pharmacophoric element that, after further modification, contributes to the high selectivity of Prucalopride for the 5-HT₄ receptor.[8] The amino and chloro substituents on the aromatic ring also play a role in the binding affinity and pharmacokinetic properties of the final drug product.
Mechanism of Action of the Final Product, Prucalopride
Prucalopride exerts its prokinetic effects by stimulating 5-HT₄ receptors in the gastrointestinal tract.[2][6][9] This activation enhances the release of acetylcholine, a neurotransmitter that stimulates intestinal muscle contractions.[9] The resulting increase in peristalsis accelerates colonic transit and facilitates defecation.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on a common synthetic route described in the literature.[1][10]
Materials:
-
Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
N-Chlorosuccinimide (NCS)
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Organic and aqueous solvents for extraction and purification
Procedure:
-
Cyclization:
-
Dissolve methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in an anhydrous organic solvent under an inert atmosphere.
-
Add triphenylphosphine to the solution.
-
Cool the mixture in an ice bath and slowly add diethyl azodicarboxylate (DEAD).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.
-
-
Chlorination:
-
Dissolve the crude cyclized product in a suitable solvent.
-
Add N-chlorosuccinimide (NCS) portion-wise at room temperature.
-
Stir the reaction mixture until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction mixture by washing with aqueous sodium thiosulfate and brine.
-
Extract the product with an organic solvent and dry over anhydrous sodium sulfate.
-
Concentrate the solvent to yield crude methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.
-
-
Hydrolysis:
-
To the crude chlorinated intermediate, add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for several hours until the hydrolysis of both the ester and the amide is complete.
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain this compound.
-
Protocol 2: Synthesis of Prucalopride from this compound
This protocol outlines the amide coupling reaction to form Prucalopride.
Materials:
-
This compound
-
1-(3-methoxypropyl)piperidin-4-amine
-
Coupling agent (e.g., EDC, HATU, HOBt)
-
Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))
-
Anhydrous organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Amide Coupling:
-
Suspend this compound in an anhydrous organic solvent.
-
Add the coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an auxiliary coupling agent (e.g., 1-hydroxybenzotriazole (HOBt)).
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add 1-(3-methoxypropyl)piperidin-4-amine and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Continue stirring the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain Prucalopride.
-
Data Presentation
As there is no available data on the direct therapeutic activity of this compound, the following table summarizes the key pharmacological parameters of its derivative, Prucalopride, to underscore the importance of its precursor.
Table 1: Pharmacological Profile of Prucalopride
| Parameter | Value | Species | Reference |
| Receptor Affinity (Ki) | |||
| 5-HT₄ Receptor | 1.8 nM | Human | [8] |
| 5-HT₃ Receptor | >10,000 nM | Human | [8] |
| D₂ Receptor | 2,800 nM | Human | [8] |
| Functional Activity (pEC₅₀) | |||
| 5-HT₄ Receptor Agonism | 7.1 | Guinea Pig | [2] |
| Pharmacokinetics | |||
| Bioavailability | >90% | Human | [8] |
| Terminal Half-life | 24-30 hours | Human | [8] |
Visualizations
Synthetic Pathway
Caption: Synthetic route to Prucalopride via the key intermediate.
Mechanism of Action of Prucalopride
Caption: Signaling pathway of Prucalopride's prokinetic effect.
References
- 1. This compound | 123654-26-2 [chemicalbook.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. chembk.com [chembk.com]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. Prucalopride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prucalopride - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Prucalopride Succinate? [synapse.patsnap.com]
- 10. This compound | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis, such as low yields and product impurities.
Issue 1: Low yield in the final this compound product.
-
Potential Cause 1: Incomplete cyclization of the starting material. The initial Mitsunobu or a related cyclization reaction to form the dihydrobenzofuran ring is a critical step. Incomplete reaction can significantly lower the overall yield.
-
Troubleshooting Steps:
-
Ensure all reagents, especially triphenylphosphine and the azodicarboxylate reagent (e.g., DEAD or DIAD), are fresh and of high purity.
-
Conduct the reaction under strictly anhydrous conditions, as moisture can consume the reagents.
-
Optimize the reaction temperature and time. While some procedures suggest ambient temperatures for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum conversion.[1]
-
Consider the choice of solvent, as it can influence the reaction rate and yield.
-
-
Potential Cause 2: Suboptimal chlorination. The chlorination step using N-chlorosuccinimide (NCS) can sometimes lead to the formation of side products or remain incomplete.
-
Troubleshooting Steps:
-
Verify the purity of the N-chlorosuccinimide.
-
Control the reaction temperature carefully, as overheating can lead to undesired side reactions.
-
The stoichiometry of NCS is critical. Use of excess NCS may lead to over-chlorination, while an insufficient amount will result in an incomplete reaction.
-
-
Potential Cause 3: Inefficient hydrolysis. The final hydrolysis step to convert the methyl ester to a carboxylic acid and remove the acetyl protecting group can be a source of yield loss.
-
Troubleshooting Steps:
-
A two-step hydrolysis process may improve both yield and purity.[2]
-
Ensure a sufficient amount of base (e.g., sodium hydroxide) is used to drive the reaction to completion.
-
The reaction temperature and time should be optimized. For instance, heating at 70-90°C is often employed.[1][2] Monitoring the reaction by TLC or HPLC is recommended.
-
Proper pH adjustment during the workup is critical for the precipitation and isolation of the final product.
-
Issue 2: Presence of impurities in the final product.
-
Potential Cause 1: Carryover of unreacted starting materials or intermediates. If any of the key reactions (cyclization, chlorination, hydrolysis) are incomplete, the respective starting materials will contaminate the product.
-
Troubleshooting Steps:
-
Monitor each reaction step for completion using appropriate analytical techniques (TLC, HPLC, LC-MS).
-
Purify the intermediates at each stage if necessary. While some protocols suggest using crude material for the subsequent steps, purification of intermediates can prevent the accumulation of impurities.[1][3][4][5]
-
-
Potential Cause 2: Formation of side-products. Side reactions can occur at various stages, leading to impurities that are difficult to remove.
-
Troubleshooting Steps:
-
For the chlorination step, ensure that the reaction is performed in a suitable solvent and at a controlled temperature to minimize the formation of regioisomers or over-chlorinated products.
-
During hydrolysis, harsh conditions (e.g., excessively high temperatures or prolonged reaction times) might lead to degradation of the desired product.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the specific synthetic route and optimization of reaction conditions. Some patented methods claim high total yields, suggesting that with careful execution, good results are achievable.[1] For instance, a specific hydrolysis step has been reported with a yield as high as 89.8%.[3]
Q2: Can I proceed with the chlorination step without purifying the cyclized intermediate?
A2: Yes, several reported procedures suggest using the crude product from the cyclization reaction directly in the subsequent chlorination step.[1][3][4][5] This approach can save time and resources. However, if you are facing issues with the purity of your final product, purifying the intermediate after cyclization is a recommended troubleshooting step.
Q3: What is the benefit of a two-step hydrolysis process?
A3: A two-step hydrolysis process can lead to a product with higher purity and an improved yield.[2] This method allows for more controlled reaction conditions and can facilitate the removal of impurities at an intermediate stage.
Q4: What are the key safety precautions to consider during this synthesis?
A4: Standard laboratory safety practices should be followed. In particular, handle reagents like triphenylphosphine, azodicarboxylates, and N-chlorosuccinimide with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
| Step | Reagents and Conditions | Reported Yield | Reference |
| Hydrolysis | Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, Sodium Hydroxide, Water, 1-methoxy-2-propanol, 90°C for 8 hours | 89.8% | [3] |
| Hydrolysis | Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, Sodium Hydroxide, Water, 75-80°C for 15 hours | Not specified | [6] |
| Two-Step Hydrolysis | Formula I compound, 40% aq. NaOH, water, propylene glycol monomethyl ether, 70°C for 2 hours | Not specified | [2] |
Experimental Protocols
Key Synthesis Steps:
-
Cyclization:
-
Dissolve methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in a suitable organic solvent (e.g., THF).
-
Add triphenylphosphine and an equimolar amount of diethyl azodicarboxylate (DEAD) or a similar reagent.
-
Stir the reaction at ambient temperature for 2-3 hours, monitoring for completion by TLC.[1]
-
Upon completion, add an alkane solvent to precipitate the product.
-
Isolate the crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate by filtration.
-
-
Chlorination:
-
The crude product from the previous step is dissolved in an appropriate solvent.
-
N-chlorosuccinimide (NCS) is added portion-wise while maintaining temperature control.
-
The reaction is stirred until completion is observed by TLC or HPLC.
-
The crude methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is then isolated.
-
-
Hydrolysis:
-
The crude chlorinated intermediate is suspended in a mixture of water and a co-solvent like 1-methoxy-2-propanol.[3]
-
An aqueous solution of sodium hydroxide is added.
-
The mixture is heated to a temperature between 70-90°C for several hours until the reaction is complete.[1][2][3]
-
After cooling, the reaction mixture is acidified with an acid (e.g., HCl) to precipitate the final product.
-
The this compound is collected by filtration, washed, and dried.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]
- 2. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | 123654-26-2 [chemicalbook.com]
- 5. This compound | 123654-26-2 [amp.chemicalbook.com]
- 6. tdcommons.org [tdcommons.org]
troubleshooting common issues in 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: It is primarily used as a key intermediate in the synthesis of Prucalopride, a selective serotonin 5-HT4 receptor agonist used to treat chronic constipation.[][2]
Q2: What are the main safety precautions to consider when handling this compound?
A2: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3] Always handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[4]
Q3: What are the recommended storage conditions for this compound?
A3: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] Some suppliers recommend refrigeration (2-8°C).
Q4: What are the typical physical properties of this compound?
A4: It is a solid with a melting point of approximately 242°C (with decomposition).
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting
The synthesis of this compound typically involves a multi-step process including cyclization, chlorination, and hydrolysis.
Issue 1: Low Yield in the Cyclization Step
-
Question: I am experiencing a low yield during the intramolecular cyclization to form the dihydrobenzofuran ring. What are the potential causes and solutions?
-
Answer: Low yields in benzofuran synthesis can arise from several factors. A systematic evaluation of your reaction parameters is crucial.[5]
| Probable Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. |
| Suboptimal Temperature | The reaction temperature might be too low for the reaction to proceed efficiently. Gradually increase the temperature and monitor for product formation and potential side products. |
| Catalyst Inactivity | If using a catalyst, ensure it is fresh and active. For palladium-catalyzed reactions, ensure anaerobic conditions to prevent catalyst deactivation.[5] |
| Poor Quality Reagents | Use high-purity starting materials and anhydrous solvents, as moisture can quench reagents and catalysts. |
Issue 2: Poor Selectivity or Side Product Formation during Chlorination
-
Question: My chlorination step with N-chlorosuccinimide (NCS) is resulting in multiple chlorinated products or other impurities. How can I improve the selectivity?
-
Answer: NCS is a potent chlorinating agent, and controlling its reactivity is key to achieving high selectivity.[6]
| Probable Cause | Suggested Solution |
| Over-chlorination | Use a stoichiometric amount of NCS. Adding the NCS portion-wise or as a solution over time can help control the reaction. |
| Radical vs. Electrophilic Pathway | The reaction conditions (e.g., presence of radical initiators or light) can influence the chlorination mechanism. For electrophilic aromatic chlorination, conducting the reaction in the dark and in a polar solvent can be beneficial.[7] |
| Side Reactions | NCS can also act as an oxidant.[6] Ensure the reaction temperature is controlled to minimize oxidative side reactions. |
| Presence of Brominated Impurities | If your starting materials contain bromine, you may see brominated byproducts. A recrystallization step after hydrolysis can help remove these impurities.[8] |
Issue 3: Incomplete Hydrolysis of the Ester and Amide Groups
-
Question: The final hydrolysis step to yield the carboxylic acid and free amine is slow or incomplete. What can I do to drive the reaction to completion?
-
Answer: Amide hydrolysis, in particular, can be challenging and often requires harsh conditions.[9][10][11]
| Probable Cause | Suggested Solution |
| Insufficiently Harsh Conditions | Amide hydrolysis is more difficult than ester hydrolysis.[10] It may require prolonged heating at elevated temperatures with a strong acid or base.[11] |
| Reversibility of the Reaction | For acid-catalyzed hydrolysis, using a large excess of water can help drive the equilibrium towards the products.[12] |
| Base Strength | For base-catalyzed hydrolysis, a stronger base like potassium hydroxide (KOH) might be more effective than sodium hydroxide (NaOH).[9] |
| Two-Step Hydrolysis | A two-step hydrolysis process, where the ester is first hydrolyzed under milder conditions followed by a more forcing hydrolysis of the amide, has been reported to improve purity and yield.[13] |
Purification Troubleshooting
Issue: Difficulty in Purifying the Final Product
-
Question: I am struggling to obtain a high purity of the final this compound. What purification strategies are recommended?
-
Answer: The purification of aromatic carboxylic acids can be challenging due to their polarity and potentially low solubility.[14]
| Probable Cause | Suggested Solution |
| Presence of Neutral or Basic Impurities | An acid-base extraction can be effective. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate) and wash with an organic solvent to remove neutral and basic impurities. Then, acidify the aqueous layer to precipitate the desired carboxylic acid.[15] |
| Low Solubility | The product may have limited solubility in common organic solvents. Recrystallization from a suitable solvent system is a common purification method. A mixture of water and a water-miscible organic solvent like propylene glycol monomethyl ether has been used.[13] |
| Co-precipitation of Impurities | If impurities co-precipitate with the product during acidification, try adjusting the pH more slowly or using a different acid for precipitation. |
| Chromatographic Separation Issues | Due to the ionic nature of the compound, standard silica gel chromatography may be difficult. Reversed-phase HPLC with an ion-pairing agent or ion-exchange chromatography could be more effective for analysis and purification.[14] |
Quantitative Data
Table 1: Reported Yields and Purity in Synthesis
| Step | Reagents and Conditions | Reported Yield | Reported Purity | Reference |
| Two-Step Hydrolysis | 1. 40% aq. NaOH, water/propylene glycol monomethyl ether, 70°C, 2h. 2. 3mol/L NaOH, water/propylene glycol monomethyl ether, 100°C, 3h. | 97% | 99.5% | [13] |
| Hydrolysis | Sodium hydroxide, water, 75-80°C, 15 hours. | 78.5 g from 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | Not specified | [16] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (Two-Step Hydrolysis Method) [13]
This protocol is based on a patented two-step hydrolysis method which has been shown to improve purity and yield.
Step 1: Initial Hydrolysis
-
To a solution of methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (100g, assuming 80% purity from the previous step) in a mixed solvent of water (400ml) and propylene glycol monomethyl ether (80ml), add 40% aqueous sodium hydroxide solution (100g).
-
Heat the reaction mixture to 70°C and stir for 2 hours. Monitor the reaction for completion by TLC.
-
Cool the reaction solution and collect the precipitated sodium salt of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate by suction filtration.
-
Wash the filter cake and dry to obtain the intermediate sodium salt (approximately 63g).
Step 2: Final Hydrolysis and Purification
-
In a reaction flask, add the sodium salt from the previous step (63g) to a solution of 3mol/L NaOH (250ml) and propylene glycol monomethyl ether (40ml).
-
Heat the mixture to 100°C and stir for 3 hours. Monitor the reaction for completion by TLC.
-
Cool the reaction to 35°C and collect the solid by suction filtration.
-
Wash the filter cake and then transfer it to a new reaction flask containing water (500ml) and propylene glycol monomethyl ether (50ml).
-
Heat the mixture to 85°C and filter while hot.
-
To the filtrate, add 6mol/L aqueous hydrochloric acid dropwise to adjust the pH to 2. A large amount of solid will precipitate.
-
Cool the mixture, collect the solid by suction filtration, wash the filter cake with water, and dry to obtain the final product (approximately 47g).
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for troubleshooting common experimental issues.
References
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. This compound | C9H8ClNO3 | CID 10632401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. CN103664912A - Synthesis process of prucalopride - Google Patents [patents.google.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]
- 14. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tdcommons.org [tdcommons.org]
Technical Support Center: Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis typically involves a multi-step process starting from a substituted benzoate precursor.[1][2][3][4] The key transformations include the formation of the dihydrobenzofuran ring system, followed by chlorination and hydrolysis of an ester and an amide group to yield the final carboxylic acid.[1][2][3][4][5]
Q2: What are the common starting materials and key intermediates?
A2: A common starting material is methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate.[1][2][4] Key intermediates include methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate and methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.[1][2]
Q3: What are the primary uses of this compound?
A3: This compound is a key intermediate in the synthesis of Prucalopride.[3][6] Prucalopride is a selective 5-HT4 receptor agonist used for treating chronic constipation.[3][6]
Troubleshooting Guides
Cyclization Step
Problem: Low yield of methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate during the cyclization reaction.
Possible Causes & Solutions:
-
Reagent Quality: The quality of triphenylphosphine and diethyl azodicarboxylate (DEAD) or a similar azo compound is crucial. Ensure they are fresh and have been stored correctly.
-
Reaction Conditions: The reaction is typically performed at ambient temperature.[2] Ensure the temperature is maintained as significant deviations could lead to side reactions.
-
Solvent Choice: An appropriate organic solvent is necessary for the reaction to proceed efficiently.[1][2]
-
Moisture: The reaction can be sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents if necessary.
Chlorination Step
Problem: Poor selectivity or incomplete reaction during the chlorination of the dihydrobenzofuran ring.
Possible Causes & Solutions:
-
Chlorinating Agent: N-chlorosuccinimide (NCS) is a commonly used chlorinating agent.[1][2] Ensure the NCS is of high purity.
-
Reaction Temperature: The reaction temperature for the chlorination step can range from 20-110 °C, with a preferred range of 50-100 °C.[2] The optimal temperature should be determined empirically for your specific setup.
-
Reaction Time: Monitor the reaction progress using a suitable analytical technique like TLC or HPLC to determine the optimal reaction time and avoid the formation of impurities.
Hydrolysis Step
Problem: Incomplete hydrolysis of the ester and amide groups.
Possible Causes & Solutions:
-
Base Concentration: A sufficiently high concentration of a strong base, such as sodium hydroxide, is required for complete hydrolysis.[5][6]
-
Reaction Temperature and Time: The hydrolysis often requires elevated temperatures (e.g., 75-90 °C) and extended reaction times (e.g., 8-15 hours) to go to completion.[6][7]
-
Two-Step Hydrolysis: A two-step hydrolysis process can improve purity and yield.[5] This involves a first hydrolysis under milder conditions to form the intermediate salt, followed by a second, more forceful hydrolysis.[5]
Problem: Difficulty in purifying the final product.
Possible Causes & Solutions:
-
pH Adjustment: Careful adjustment of the pH to the isoelectric point (around pH 3-4) is critical for precipitating the final product from the aqueous solution.[6]
-
Washing: Thoroughly wash the filtered product with water and a suitable organic solvent (like acetone) to remove residual impurities.[6]
-
Recrystallization: If the purity is still low, consider recrystallization from an appropriate solvent system.
Experimental Protocols
Synthesis of this compound
This protocol is a generalized representation based on available literature.[1][2][5][6][7]
Step 1: Cyclization to form methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate
-
Dissolve methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in a suitable organic solvent.
-
Add triphenylphosphine and diethyl azodicarboxylate in equimolar ratios.
-
Stir the reaction mixture at ambient temperature for 2-3 hours.[2]
-
Add an alkane solvent to precipitate the crude product.
-
Isolate the solid product by suction filtration.
Step 2: Chlorination to form methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
-
The crude product from the previous step is directly used.
-
Add N-chlorosuccinimide to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-100 °C) and monitor for completion.[2]
Step 3: Hydrolysis to this compound
-
To the crude chlorinated intermediate, add a solution of sodium hydroxide in water.[6] A co-solvent like 1-methoxy-2-propanol may be used.[7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture (e.g., to 5-15 °C).[6][7]
-
Adjust the pH to approximately 3-4 with hydrochloric acid to precipitate the product.[6]
-
Stir the suspension for a couple of hours at a reduced temperature.
-
Filter the solid, wash with water, and dry to obtain the final product.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Hydrolysis Step
| Parameter | Value | Reference |
| Starting Material | Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | [6] |
| Reagents | Sodium Hydroxide, Water | [6] |
| Temperature | 75-80 °C | [6] |
| Reaction Time | 15 hours | [6] |
| Yield | 78.5 g (from 118.65 g NaOH and starting material) | [6] |
| Alternative Conditions | 90 °C, 8 hours, 1-methoxy-2-propanol/water | [7] |
| Alternative Yield | 89.8% | [7] |
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN104016949A - Method for synthesizing 4-amino-5-chloro-2,3-dihydro benzofuran-7-carboxylic acid - Google Patents [patents.google.com]
- 3. This compound | 123654-26-2 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. CN105294620A - Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid - Google Patents [patents.google.com]
- 6. tdcommons.org [tdcommons.org]
- 7. echemi.com [echemi.com]
Technical Support Center: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid Degradation Pathways
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. The information is presented in a question-and-answer format with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its significance?
This compound is a chemical intermediate used in the synthesis of Prucalopride.[1][2] Prucalopride is a selective 5-HT4 receptor agonist used for the treatment of chronic constipation.[1][2] Given its role as a key intermediate in pharmaceutical manufacturing, understanding its stability and degradation profile is crucial for ensuring the quality and safety of the final drug product.
Q2: What are the potential degradation pathways for this molecule?
While specific degradation studies for this compound are not extensively published, potential degradation pathways can be inferred based on its functional groups: an aromatic amine, a chloro substituent, a carboxylic acid, and a dihydrobenzofuran ring system. Key degradation pathways to consider are hydrolysis, oxidation, and photodegradation.[3][4]
-
Hydrolysis: The ester linkage in a potential precursor or related derivative could be susceptible to hydrolysis. The amide group, if present in a related compound, could also hydrolyze under acidic or basic conditions.
-
Oxidation: The aromatic amine is susceptible to oxidation, which can lead to the formation of colored degradation products. The dihydrobenzofuran ring may also be susceptible to oxidative cleavage.
-
Photodegradation: Aromatic and halogenated compounds can be sensitive to light, potentially leading to dehalogenation or other complex reactions.
Q3: What are the typical conditions for conducting forced degradation studies?
Forced degradation studies are essential to understand the stability of a molecule under stress conditions.[3][4] Typical conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at elevated temperatures.
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at elevated temperatures.
-
Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room or elevated temperatures.
-
Thermal Degradation: Heating the solid compound or a solution at temperatures above the expected storage conditions.
-
Photostability: Exposing the compound to light sources specified by ICH Q1B guidelines.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the HPLC chromatogram during stability testing.
-
Question: I am seeing unexpected peaks in my HPLC analysis of a stability sample of this compound. How can I identify the source of these impurities?
-
Answer: Unexpected peaks are likely degradation products. To identify them, follow these steps:
-
Characterize the Impurities: Use a mass spectrometer (MS) coupled with your HPLC to determine the mass-to-charge ratio (m/z) of the unknown peaks. This can provide the molecular weight of the degradants.
-
Perform Forced Degradation Studies: Subject the compound to controlled stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[3][5] This can help to match the retention times and mass spectra of the unknown peaks with those of the degradants formed under specific conditions.
-
Literature Review: Search for known degradation products of structurally similar compounds. This may provide clues about the identity of your unknown peaks.
-
Issue 2: The color of the sample changes during storage or under stress conditions.
-
Question: My sample of this compound is developing a yellowish or brownish tint over time. What could be the cause?
-
Answer: Color formation is often indicative of oxidation of the aromatic amine functional group.
-
Troubleshooting Steps:
-
Protect from Oxygen: Store the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Control Temperature: Store the material at recommended low temperatures to slow down the rate of degradation.
-
Use of Antioxidants: For formulated products, consider the addition of antioxidants.
-
Analytical Investigation: Use techniques like UV-Vis spectroscopy to characterize the chromophores being formed.
-
-
Issue 3: Poor mass balance is observed in the stability study.
-
Question: The total percentage of the parent compound and its known degradation products is less than 95%. What could be the reason for this poor mass balance?
-
Answer: Poor mass balance can be due to several factors:
-
Formation of Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in parallel with the UV detector can help to identify such compounds.
-
Formation of Volatile Degradants: Volatile impurities may be lost during sample preparation or analysis. Gas chromatography (GC) may be required to detect and quantify these.
-
Adsorption of Compound or Degradants: The parent compound or its degradants may be adsorbing to the container or the HPLC column. Check for recovery by using different container materials or by modifying the mobile phase.
-
Quantitative Data Summary
The following table provides a hypothetical summary of degradation under various stress conditions. This is for illustrative purposes, and actual results may vary.
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 | 80 | 15% | Hydrolyzed dihydrofuran ring product |
| 0.1 M NaOH | 8 | 60 | 25% | Decarboxylated product, Oxidized amine |
| 6% H₂O₂ | 12 | 25 | 30% | N-oxide derivative, Ring-opened products |
| Thermal (Solid State) | 72 | 105 | 5% | Dimerization products |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 25 | 10% | Dechlorinated product, Photoproducts from radical reactions |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile:water 50:50) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 80°C for 24 hours.
-
Neutralize with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Neutralize with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.
-
Keep at room temperature for 12 hours.
-
-
Thermal Degradation:
-
Store the solid compound in a controlled temperature oven at 105°C for 72 hours.
-
Dissolve the stressed solid in the solvent before analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC method, preferably with both UV and MS detection.
Visualizations
Diagrams
Caption: Hypothetical degradation pathways of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for identifying unknown peaks in HPLC.
References
Technical Support Center: Purification of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: Common impurities can originate from starting materials, intermediates, or by-products of the synthetic process. The primary synthesis route involves the cyclization of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate, followed by chlorination and hydrolysis.[1] Potential impurities include:
-
Unreacted starting materials: Such as methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate.
-
Intermediates: The most common intermediate impurity is the N-acetylated compound, 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid .
-
By-products from chlorination: Over-chlorinated or regioisomers of the desired product.
-
Hydrolysis-related impurities: Incomplete hydrolysis of the methyl ester would result in the presence of methyl 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylate .
Q2: What is the recommended method for purifying crude this compound?
A2: A common and effective purification method involves a two-step hydrolysis and pH adjustment procedure. This process not only removes the acetyl protecting group but also helps to separate the acidic product from non-acidic impurities.
Q3: How can I assess the purity of my this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound.[2] It allows for the separation and quantification of the target compound and its impurities. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction progress and purification efficiency.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Symptoms:
-
The isolated product is off-white or colored.
-
HPLC analysis shows multiple impurity peaks.
-
The melting point is broad and lower than the expected 242 °C (decomposes).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Hydrolysis | The presence of the 4-acetamido intermediate is a common issue. Ensure complete hydrolysis by extending the reaction time with sodium hydroxide or increasing the reaction temperature. Monitor the reaction by TLC or HPLC until the starting material is no longer detectable. |
| Residual Starting Materials or By-products | Perform a purification based on the acidic nature of the target compound. Dissolve the crude product in a basic aqueous solution (e.g., dilute sodium hydroxide), wash with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove neutral impurities, and then acidify the aqueous layer to precipitate the pure product. |
| Inefficient Chlorination | Optimize the chlorination step to minimize the formation of by-products. This may involve adjusting the temperature, reaction time, or the type and amount of chlorinating agent (e.g., N-chlorosuccinimide). |
Issue 2: Oiling Out During Recrystallization
Symptoms:
-
Instead of forming solid crystals upon cooling, the compound separates as an oil.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High Impurity Level | High levels of impurities can depress the melting point of the mixture, causing it to separate as a liquid.[3] It is recommended to first perform an acid-base purification to remove the bulk of the impurities before attempting recrystallization. |
| Inappropriate Solvent System | The chosen solvent may not be ideal for crystallization. Experiment with different solvent systems. A mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which the compound is insoluble when cold) often works well. For carboxylic acids, polar solvents are generally preferred. |
| Cooling Rate is Too Fast | Rapid cooling can favor oiling out over crystallization. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
Issue 3: Low Recovery After Purification
Symptoms:
-
The final yield of the purified product is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Product Loss in Mother Liquor | The compound may have significant solubility in the recrystallization solvent even at low temperatures. To minimize this, use the minimum amount of hot solvent necessary to dissolve the product. Cooling the solution to a lower temperature (e.g., 0-5 °C) can also help to maximize precipitation. |
| Premature Precipitation During Hot Filtration | If a hot filtration step is used to remove insoluble impurities, the product may crystallize on the filter paper. To prevent this, use a pre-heated funnel and filter flask, and perform the filtration as quickly as possible. |
| Incorrect pH for Precipitation | The carboxylic acid is most insoluble at its isoelectric point. Ensure that the pH of the aqueous solution is carefully adjusted during the acid-base purification to the point of maximum precipitation (typically in the acidic range). |
Experimental Protocols
Protocol 1: Purification by Hydrolysis and Acid-Base Extraction
This protocol is adapted from a common synthetic route and is designed to purify the crude product containing the N-acetylated intermediate.
Materials:
-
Crude this compound (containing 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid)
-
Methanol
-
Water
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
Procedure:
-
Initial Hydrolysis: In a suitable reaction vessel, add the crude product, water, sodium hydroxide, and methanol. Stir the mixture at room temperature for 2-3 hours. A solid may precipitate.
-
Filtration and Washing: Filter the solid and wash the filter cake with tetrahydrofuran (THF).
-
Second Hydrolysis: Transfer the washed solid to the reaction vessel. Add water, sodium hydroxide, and methanol. Heat the mixture to 80-85 °C and stir for 2 hours.
-
Cooling and Filtration: Cool the reaction mixture to room temperature and filter.
-
Acidification and Precipitation: Adjust the pH of the filtrate to 4-5 using hydrochloric acid (pH 2-3). A white solid should precipitate.
-
Isolation and Drying: Filter the precipitated solid, wash with water, and dry to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity issues.
References
enhancing the stability of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the stability of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid in solution during their experiments.
Troubleshooting Guides
Issue 1: Discoloration of the solution upon storage.
Question: My solution of this compound is turning yellow/brown upon storage. What is causing this and how can I prevent it?
Answer: Discoloration is a common issue with aromatic amine compounds and is often indicative of oxidative degradation. The amino group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal ions. This can lead to the formation of colored polymeric impurities.
Troubleshooting Steps:
-
Minimize Oxygen Exposure:
-
Prepare solutions fresh whenever possible.
-
If storage is necessary, purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound.
-
Store the solution under an inert atmosphere.
-
-
Protect from Light:
-
Store solutions in amber vials or wrap containers in aluminum foil.
-
Conduct experiments under low-light conditions if the compound is found to be photosensitive.
-
-
Use High-Purity Solvents:
-
Ensure solvents are of high purity and free from peroxides and metal impurities.
-
-
Consider Antioxidants:
-
For less sensitive applications, the addition of a small amount of an antioxidant, such as ascorbic acid, may help to mitigate oxidation. However, this should be tested for compatibility with your experimental goals.
-
Issue 2: Degradation of the compound in acidic conditions.
Question: I am observing significant degradation of my compound when using an acidic mobile phase for HPLC or during a reaction in an acidic medium. How can I address this?
Answer: Based on forced degradation studies of Prucalopride, a drug synthesized from this intermediate, the final product shows susceptibility to degradation under strong acidic conditions.[][2] It is highly probable that the intermediate, this compound, shares this instability.
Troubleshooting Steps:
-
pH Adjustment:
-
If possible, adjust the pH of your solution to be neutral or slightly basic. The stability of the related drug, Prucalopride, is significantly better in neutral and basic conditions.[]
-
For HPLC analysis, consider using a mobile phase with a pH closer to neutral (e.g., phosphate buffer at pH 7).
-
-
Temperature Control:
-
If acidic conditions are unavoidable, perform the experiment at a lower temperature to reduce the rate of degradation.
-
-
Minimize Exposure Time:
-
Reduce the time the compound is exposed to acidic conditions. Prepare samples immediately before use.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container in a refrigerator (2-8°C), protected from light and moisture.
Q2: What solvents are recommended for dissolving this compound?
A2: While specific solubility data is limited, related compounds are often soluble in organic solvents like methanol, acetonitrile, and DMSO. For aqueous solutions, the solubility is expected to be pH-dependent. It is advisable to start with small-scale solubility tests in your desired solvent system.
Q3: How can I monitor the stability of my solution?
A3: A stability-indicating HPLC method is the most effective way to monitor the concentration of the parent compound and detect the formation of degradation products over time. A suggested starting method is provided in the Experimental Protocols section.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the structure and data from the final drug product, the primary degradation pathways are likely to be:
-
Oxidation: Of the amino group, leading to colored impurities.
-
Acid-catalyzed hydrolysis: Potentially affecting the benzofuran ring or leading to other rearrangements.[][2]
Quantitative Data Summary
| Stress Condition | Reagent/Condition | Expected Stability of the Intermediate |
| Acid Hydrolysis | 5 N HCl, 75°C | Significant degradation expected.[] |
| Base Hydrolysis | 0.1 N NaOH, 60°C | Likely to be stable.[] |
| Neutral Hydrolysis | Water, 70°C | Likely to be stable.[] |
| Oxidative | 3% H₂O₂, Room Temp | Degradation is possible. |
| Thermal | Solid, 105°C | Likely to be stable. |
| Photolytic | UV and fluorescent light | Likely to be stable. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to determine the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours. Also, heat a solution of the compound at 70°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a combination of UV and visible light as per ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw aliquots of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute with the mobile phase to a suitable concentration and analyze by HPLC.
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point for developing a validated stability-indicating assay for this compound, adapted from methods used for Prucalopride.[3][4]
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : 0.02 M Potassium Dihydrogen Phosphate (20:80 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 277 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.
Visualizations
Caption: Potential degradation pathways for the compound.
Caption: Workflow for a forced degradation study.
Caption: Factors influencing stability and mitigation strategies.
References
Technical Support Center: Analytical Method Development for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical method development for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid (CAS: 123654-26-2). This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the analytical method development for this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
-
Question: My HPLC peak for this compound is showing significant tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing for a compound like this compound, which contains both an acidic carboxylic group and a basic amino group, is a common issue in reversed-phase HPLC. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.
-
Secondary Interactions with Silanol Groups: The amino group can interact with residual acidic silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution: Add a competitive base, such as triethylamine (TEA), to the mobile phase at a concentration of 0.1-0.5%. The TEA will preferentially interact with the silanol groups, minimizing their interaction with the analyte. Alternatively, using a column with end-capping or a base-deactivated stationary phase can mitigate these interactions.
-
-
Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of the analyte. If the pH is not optimal, it can lead to poor peak shape.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the amino and carboxylic acid groups. For this compound, a mobile phase with a slightly acidic pH (e.g., pH 3-4) is often a good starting point to ensure the carboxylic acid is protonated and the amino group is in a consistent protonation state.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.
-
Solution: Reduce the injection volume or dilute the sample concentration.
-
-
Issue 2: Inconsistent Retention Times in HPLC
-
Question: I am observing significant drift or variability in the retention time of my analyte. What could be the cause?
-
Answer: Fluctuations in retention time can be attributed to several factors related to the HPLC system and the mobile phase.
-
Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of a volatile organic solvent can alter the elution strength and lead to retention time shifts.
-
Solution: Ensure the mobile phase is thoroughly mixed and degassed. Keep the solvent reservoirs capped to prevent evaporation. If using a gradient, ensure the pump's proportioning valves are functioning correctly.
-
-
Column Temperature: Variations in the ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, causing retention time to change.
-
Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.
-
-
Pump Performance: Inconsistent flow rates due to air bubbles in the pump, worn pump seals, or check valve issues can lead to variable retention times.
-
Solution: Regularly degas the mobile phase, prime the pump before each run, and perform routine maintenance on the pump seals and check valves.
-
-
Issue 3: Low Sensitivity or No Peak in LC-MS Analysis
-
Question: I am struggling to get a good signal for this compound in my LC-MS analysis. What should I check?
-
Answer: Low sensitivity in LC-MS can be due to several factors, from sample preparation to instrument settings.
-
Ionization Efficiency: The compound may not be ionizing efficiently in the mass spectrometer source.
-
Solution: This molecule has both acidic and basic functional groups, making it amenable to both positive and negative ion modes. Experiment with both positive electrospray ionization (ESI+) to target the protonated amine and negative electrospray ionization (ESI-) to target the deprotonated carboxylic acid. The choice of mobile phase pH will significantly impact ionization efficiency. An acidic mobile phase (e.g., with 0.1% formic acid) will favor ESI+, while a slightly basic mobile phase (e.g., with 0.1% ammonium hydroxide) will favor ESI-.
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the analyte.
-
Solution: Improve the sample preparation procedure to remove interfering matrix components. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Also, ensure chromatographic separation is adequate to resolve the analyte from major matrix components.
-
-
Source Contamination: A dirty mass spectrometer source can lead to a significant drop in signal intensity.
-
Solution: Clean the mass spectrometer source according to the manufacturer's recommendations.
-
-
Frequently Asked Questions (FAQs)
General Method Development
-
Question: What is a good starting point for developing an HPLC method for the purity analysis of this compound?
-
Answer: A reversed-phase HPLC method is the most common approach for this type of compound. A good starting point would be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to elute the analyte and any potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the analyte has maximum absorbance (this can be determined using a UV scan).
-
Column Temperature: 30 °C.
-
-
Question: What are the key parameters to consider during method validation for this analyte?
-
Answer: According to ICH guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Sample Preparation
-
Question: What is a suitable solvent for preparing stock and working solutions of this compound?
-
Answer: Due to the presence of both polar and non-polar moieties, a polar organic solvent is a good choice. Methanol or acetonitrile are commonly used. For aqueous injections in reversed-phase HPLC, it is often best to dissolve the sample in the initial mobile phase to ensure good peak shape.
Impurity and Stability Analysis
-
Question: How can I identify potential impurities and degradation products of this compound?
-
Answer: High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful tool for this purpose. By comparing the mass spectra of the main peak with those of the minor peaks, you can obtain molecular weight information for potential impurities. To identify degradation products, forced degradation studies are essential. This involves subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light, and then analyzing the resulting samples by HPLC-MS to identify the degradation products formed.
Experimental Protocols
Protocol 1: Starting HPLC Method for Purity Determination
This protocol provides a starting point for the development of a reversed-phase HPLC method for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | Monitor at 254 nm and 280 nm, and determine the optimal wavelength from the UV spectrum |
Protocol 2: Sample Preparation for HPLC Analysis
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
Working Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (e.g., 90% Mobile Phase A and 10% Mobile Phase B).
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection.
Quantitative Data Summary
The following table summarizes typical analytical data that can be obtained for this compound. Note that specific values will be dependent on the exact analytical method and instrumentation used.
| Parameter | Typical Value/Range |
| Molecular Weight | 213.62 g/mol |
| Exact Mass | 213.0193 g/mol |
| HPLC Retention Time | Highly method-dependent; typically in the range of 5-20 minutes with a C18 column and a standard gradient. |
| Mass Spectrometry (m/z) | ESI+: [M+H]⁺ at m/z 214.0ESI-: [M-H]⁻ at m/z 212.0 |
| ¹H NMR (DMSO-d₆, 400 MHz) | Chemical shifts (δ) are approximate and may vary.δ 7.5-7.8 (s, 1H, Ar-H)δ 4.6-4.8 (t, 2H, -O-CH₂-)δ 3.2-3.4 (t, 2H, -Ar-CH₂-)δ 5.0-6.0 (br s, 2H, -NH₂)δ 12.0-13.0 (br s, 1H, -COOH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Chemical shifts (δ) are approximate and may vary.δ 165-170 (-COOH)δ 150-155 (Ar-C-O)δ 140-145 (Ar-C-N)δ 120-130 (Ar-C-Cl)δ 110-120 (Ar-CH)δ 105-115 (Ar-C-COOH)δ 70-75 (-O-CH₂-)δ 25-30 (-Ar-CH₂-) |
Visualizations
Caption: Workflow for Analytical Method Development and Validation.
Caption: Troubleshooting Decision Tree for HPLC Analysis.
Technical Support Center: Scaling Up Production of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the multi-step synthesis of this compound.
Step 1: Intramolecular Cyclization (Mitsunobu Reaction)
Reaction: Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate to Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of the starting material | 1. Decomposition of reagents (DEAD/DIAD).2. Insufficiently anhydrous conditions.3. Steric hindrance around the hydroxyl group.4. Low reaction temperature. | 1. Use freshly opened or purified DEAD/DIAD.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Consider using a more reactive phosphine, such as tributylphosphine.4. Gradually increase the reaction temperature, monitoring for decomposition. |
| Formation of multiple byproducts | 1. Side reactions of the phosphine oxide.2. Reaction with the acetylamino group.3. Decomposition of the starting material or product. | 1. Use a stoichiometric amount of reagents.2. Optimize the reaction temperature to favor the desired cyclization.3. Purify the crude product promptly after the reaction. |
| Difficult purification | 1. Presence of triphenylphosphine oxide and hydrazine byproducts.2. Similar polarity of starting material and product. | 1. Use a non-polar solvent to precipitate triphenylphosphine oxide.2. Employ column chromatography with a carefully selected solvent gradient.3. Consider using a polymer-supported phosphine for easier removal. |
Step 2: Electrophilic Chlorination
Reaction: Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate to Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete chlorination | 1. Deactivated N-chlorosuccinimide (NCS).2. Insufficient reaction time or temperature.3. Poor solubility of the starting material. | 1. Use freshly recrystallized NCS.2. Gradually increase the reaction time and/or temperature, monitoring by TLC.3. Choose a solvent in which the starting material is more soluble (e.g., DMF, acetonitrile). |
| Formation of di-chlorinated or other over-chlorinated byproducts | 1. Excess of NCS.2. High reaction temperature.3. Prolonged reaction time. | 1. Use a stoichiometric amount of NCS (1.0-1.1 equivalents).2. Maintain a controlled, lower reaction temperature.3. Monitor the reaction closely by TLC and quench as soon as the starting material is consumed. |
| Reaction is sluggish or does not initiate | 1. The aromatic ring is not sufficiently activated.2. Presence of radical inhibitors. | 1. Consider the addition of a catalytic amount of a Lewis acid or protic acid.2. Ensure the reaction is performed under an inert atmosphere if radical pathways are suspected. |
Step 3: Hydrolysis
Reaction: Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate to this compound
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete hydrolysis of the ester and/or amide | 1. Insufficient amount of base.2. Reaction temperature is too low.3. Short reaction time. | 1. Use a sufficient excess of a strong base like sodium hydroxide.2. Increase the reaction temperature to reflux.3. Extend the reaction time, monitoring progress by TLC or HPLC. |
| Formation of impurities during workup | 1. Re-esterification upon acidification.2. Degradation of the product at extreme pH. | 1. Cool the reaction mixture before and during acidification.2. Add the acid slowly and maintain a low temperature.3. Avoid overly acidic conditions during workup. |
| Low yield of the final product | 1. Product loss during filtration and washing.2. Incomplete precipitation of the product.3. Side reactions such as decarboxylation at high temperatures. | 1. Use a minimal amount of cold solvent for washing the precipitate.2. Adjust the pH carefully to the isoelectric point to maximize precipitation.3. Avoid excessively high reaction temperatures during hydrolysis. |
| Product is difficult to purify | 1. Presence of starting material or partially hydrolyzed intermediates.2. Contamination with inorganic salts. | 1. Ensure the hydrolysis reaction goes to completion.2. Wash the crude product thoroughly with deionized water to remove salts.3. Recrystallization from a suitable solvent system can improve purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The intramolecular cyclization (Mitsunobu reaction) is often the most challenging step. It requires strictly anhydrous conditions and careful control of stoichiometry to avoid side reactions and ensure a good yield of the dihydrobenzofuran ring system.
Q2: How can I improve the yield and purity of the final product in the hydrolysis step?
A2: A two-step hydrolysis process can improve both yield and purity. First, hydrolyze the ester and amide using a strong base like NaOH. Then, carefully acidify the reaction mixture to precipitate the carboxylic acid. A patent (CN105294620A) suggests that this method allows for more complete reaction and results in a higher purity product. One specific method reports a yield of 89.8% with 99% purity.[1]
Q3: What are the safety precautions I should take when working with N-chlorosuccinimide (NCS)?
A3: NCS is an oxidizing agent and can be irritating to the skin, eyes, and respiratory system. Always handle NCS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder.
Q4: Can I use a different chlorinating agent instead of NCS?
A4: While other chlorinating agents could potentially be used, NCS is often preferred for its selectivity and milder reaction conditions compared to reagents like chlorine gas. If you choose to use an alternative, extensive reaction optimization will be necessary.
Q5: My final product has a persistent color. How can I decolorize it?
A5: A persistent color may indicate the presence of oxidized impurities. Recrystallization from a suitable solvent system is the first method to try. If that fails, treatment with activated carbon followed by filtration before the final crystallization may help to remove colored impurities.
Experimental Protocols
Protocol 1: Intramolecular Cyclization of Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate
-
To a solution of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in anhydrous THF, add triphenylphosphine (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 eq.) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.
Protocol 2: Chlorination of Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate
-
Dissolve methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate in a suitable solvent such as acetonitrile or DMF.
-
Add N-chlorosuccinimide (NCS) (1.05 eq.) in one portion.
-
Stir the reaction mixture at room temperature for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate, which can be used in the next step without further purification.
Protocol 3: Hydrolysis of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
-
To a solution of methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (30 g, 0.11 mol) in a mixture of water (150 mL) and propylene glycol monomethyl ether (36 mL), add 50% sodium hydroxide solution (90 mL).[1]
-
Slowly heat the mixture to 90 °C with stirring and maintain this temperature for 8 hours.[1]
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture to 5 °C in an ice bath and stir for 2 hours to induce crystallization.[1]
-
Filter the solid and wash the filter cake with water.
-
Transfer the solid to a flask containing water (210 mL) and propylene glycol monomethyl ether (35 mL).[1]
-
Heat the mixture to 80 °C until the solution becomes homogeneous.[1]
-
Slowly add dilute hydrochloric acid to adjust the pH to approximately 3, which will precipitate the product.[1]
-
Cool the mixture to 10 °C and continue stirring for 2 hours.[1]
-
Filter the solid, wash with water, and dry to obtain this compound as an off-white solid.[1]
Quantitative Data
| Step | Parameter | Value | Reference |
| Hydrolysis | Yield | 89.8% | [1] |
| Hydrolysis | Purity | 99% | [1] |
| Hydrolysis | Reaction Time | 8 hours | [1] |
| Hydrolysis | Reaction Temperature | 90 °C | [1] |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield in the cyclization step.
References
Technical Support Center: Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most commonly cited synthetic pathway involves a three-step process starting from methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. The steps are:
-
Intramolecular Cyclization: An intramolecular Mitsunobu reaction to form the dihydrobenzofuran ring.
-
Chlorination: Electrophilic aromatic substitution using N-Chlorosuccinimide (NCS) to introduce a chlorine atom at the 5-position.
-
Hydrolysis: Concurrent hydrolysis of the acetamide and methyl ester groups under basic conditions to yield the final product.
Q2: What are the most common impurities I should be aware of during this synthesis?
A2: While a range of minor impurities is possible, the most probable significant impurities arise from incomplete reactions or side reactions in each of the three main steps. These include:
-
Uncyclized Starting Material: Incomplete Mitsunobu reaction.
-
Isomeric Chlorination Products: Chlorination at an alternative position on the aromatic ring.
-
Di-chlorinated Byproducts: Over-chlorination of the electron-rich aromatic ring.
-
Incompletely Hydrolyzed Intermediates: Residual methyl ester or acetamide functionalities on the final product structure.
-
Bromo-analogue Impurity: If the starting materials contain bromide, a bromo-analogue of the final product can be formed.[1]
Q3: How can I monitor the progress of each reaction step?
A3: Thin Layer Chromatography (TLC) is a suitable technique for monitoring the progress of each step. It is recommended to run co-spots of the starting material and the reaction mixture to accurately gauge the consumption of the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q4: What are the recommended purification methods for the final product?
A4: The final product is a carboxylic acid and can be purified by recrystallization. A common method involves dissolving the crude product in an aqueous basic solution, washing with an organic solvent to remove non-acidic impurities, and then acidifying the aqueous layer to precipitate the purified carboxylic acid. The precipitate can then be collected by filtration, washed with water, and dried.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| Low yield in the cyclization step. | 1. Incomplete reaction. 2. Degradation of reagents (DEAD/DIAD). 3. Suboptimal reaction temperature. | 1. Ensure all reagents are anhydrous. 2. Use freshly opened or properly stored DEAD/DIAD. 3. Maintain the reaction temperature at 0°C during the addition of DEAD/DIAD and then allow it to slowly warm to room temperature.[2] |
| Presence of multiple spots on TLC after chlorination. | 1. Over-chlorination leading to di-chlorinated products. 2. Chlorination at an incorrect position on the aromatic ring. | 1. Carefully control the stoichiometry of N-Chlorosuccinimide (NCS). Use no more than 1.05-1.1 equivalents. 2. Add the NCS portion-wise at a low temperature to control the reaction rate. |
| Product is not precipitating upon acidification after hydrolysis. | 1. Incomplete hydrolysis of the methyl ester. 2. Insufficient acidification. | 1. Ensure the hydrolysis is complete by monitoring with TLC or HPLC. If necessary, prolong the reaction time or increase the temperature. 2. Check the pH of the solution with a pH meter or pH paper to ensure it is sufficiently acidic (pH 2-3) to protonate the carboxylic acid. |
| Final product contains a significant amount of a bromo-analogue. | Contamination of starting materials or reagents with bromine. | Source high-purity starting materials and reagents. If the impurity is still present, it may require purification by preparative HPLC or fractional crystallization.[1] |
| Incomplete hydrolysis of both the amide and ester. | 1. Insufficient base. 2. Short reaction time or low temperature. | 1. Use a sufficient excess of a strong base like sodium hydroxide. 2. Increase the reaction temperature and/or time and monitor for the disappearance of the starting material and intermediates by TLC or HPLC. |
Experimental Protocols
Step 1: Intramolecular Cyclization
-
To a solution of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF (10 volumes) at 0°C under a nitrogen atmosphere, add Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. The crude product can be used in the next step without further purification or purified by column chromatography on silica gel.
Step 2: Chlorination
-
Dissolve the crude product from Step 1 in a suitable solvent such as acetonitrile.
-
Cool the solution to 0-5°C.
-
Add N-Chlorosuccinimide (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10°C.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a solution of sodium sulfite.
-
Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate to give the crude chlorinated intermediate.
Step 3: Hydrolysis
-
To a solution of the crude chlorinated intermediate in a mixture of methanol and water, add an excess of sodium hydroxide (4-5 equivalents).
-
Heat the mixture to reflux (80-90°C) and stir for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and wash with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.
-
Adjust the pH of the aqueous layer to 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford the final product.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential impurity formation pathways during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Validation & Comparative
A Comparative Guide to 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid and Its Analogs as 5-HT4 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid and its analogs, focusing on their structure-activity relationships as selective serotonin 5-HT4 receptor agonists. The information presented is intended to support research and development efforts in gastroenterology and other therapeutic areas where 5-HT4 receptor modulation is of interest.
Introduction
This compound is a key chemical intermediate in the synthesis of Prucalopride, a high-affinity, selective 5-HT4 receptor agonist.[1] Prucalopride is known for its enterokinetic properties and is used in the treatment of chronic constipation. The 2,3-dihydrobenzofuran-7-carboxamide scaffold has been a focal point for the development of novel 5-HT4 receptor agonists with improved selectivity and pharmacokinetic profiles.[2] This guide will delve into the structure-activity relationships (SAR) of this chemical series, presenting quantitative data on the biological activity of various analogs.
Core Structure and Analogs
The core structure of the compounds discussed in this guide is based on the 2,3-dihydrobenzo[b]furan-7-carboxamide skeleton. The parent compound, this compound, serves as a crucial building block for synthesizing a variety of analogs where the carboxylic acid is converted to a carboxamide with diverse substituents.[2][3][4][5]
Comparative Biological Activity
The primary biological activity of interest for this class of compounds is their agonist activity at the 5-HT4 receptor. The potency of these analogs is often expressed as the pEC50 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. An increase in the pEC50 value indicates a higher potency.
The following table summarizes the in vitro 5-HT4 receptor agonist activity of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide analogs. The data is extracted from a study by Sonda, S., et al. (1998) published in Chemical & Pharmaceutical Bulletin.[2]
| Compound ID | R | R1 | R2 | 5-HT4 Agonist Activity (pEC50) |
| 8a | H | H | CH3 | 8.2 |
| 8b | H | CH3 | CH3 | 7.7 |
| 8c | H | H | C2H5 | 8.3 |
| 8d | CH3 | H | CH3 | 8.2 |
Data sourced from Chem Pharm Bull (Tokyo). 1998 Jan;46(1):42-52.[2]
Structure-Activity Relationship (SAR) Insights:
-
Effect of Alkyl Substitution on the Dihydrofuran Ring: The construction of the 2,3-dihydrobenzo[b]furan skeleton significantly enhances the 5-HT4 agonistic activity compared to simpler benzamide structures.[2]
-
Introduction of a methyl group at the 2-position of the dihydrofuran ring (compound 8a ) results in potent 5-HT4 agonism.[2]
-
Increasing the alkyl substituent at the 2-position to an ethyl group (compound 8c ) maintains or slightly increases the high potency.[2]
-
Dimethyl substitution at the 2,3-positions (compound 8d ) also yields a highly potent agonist.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical 5-HT4 receptor signaling pathway and a typical experimental workflow for evaluating the agonist activity of the compounds.
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: Experimental Workflow for 5-HT4 Agonist Evaluation.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize 5-HT4 receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT4 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human 5-HT4 receptor.
-
Radioligand (e.g., [3H]-GR113808).
-
Test compounds (analogs of this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
After reaching equilibrium, the mixture is rapidly filtered through glass fiber filters to separate bound and free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Cell-Based Functional Assay (cAMP Accumulation)
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a downstream signaling molecule of the 5-HT4 receptor.
Materials:
-
A cell line expressing the human 5-HT4 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Test compounds.
-
A known 5-HT4 receptor agonist (positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a multi-well plate and grow to an appropriate confluency.
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add varying concentrations of the test compounds or the positive control to the cells.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.
-
Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve.
-
Determine the EC50 value from the dose-response curve.
Conclusion
The 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide scaffold is a valuable starting point for the design of potent and selective 5-HT4 receptor agonists. Structure-activity relationship studies have demonstrated that modifications to the dihydrofuran ring can significantly influence agonist potency. The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued exploration and optimization of this important class of compounds for potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationship of 3-Substituted benzamide, benzo [b]furan-7-carboxamide, 2,3-dihydrobenzo[b]furan-77-carboxamide, and indole-5-carboxamide derivatives as selective serotonin 5-HT4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of thiophene carboxamide derivatives as serotonin 5-HT4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Structure-Activity Relationship of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the 2,3-dihydrobenzofuran-7-carboxylic acid scaffold. While specific SAR studies on the 4-amino-5-chloro substituted core are not extensively available in public literature, this document leverages a comprehensive study on structurally related 2,3-dihydrobenzofuran-7-carboxamide derivatives as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1). The data presented herein offers valuable insights for the rational design of novel therapeutics based on this privileged heterocyclic system.
The core structure, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, is a known intermediate in the synthesis of the selective 5-HT4 receptor agonist, Prucalopride.[1] However, the focus of this guide is to explore the potential of this scaffold in other therapeutic areas, particularly as enzyme inhibitors, by examining the SAR of closely related analogs.
Comparative Analysis of 2,3-Dihydrobenzofuran-7-carboxamide Derivatives as PARP-1 Inhibitors
A seminal study by Kamal et al. provides a detailed investigation into the SAR of 2,3-dihydrobenzofuran-7-carboxamide derivatives as inhibitors of PARP-1, an important target in oncology.[2] The study initiated with a lead compound, 2,3-dihydrobenzofuran-7-carboxamide, and explored modifications at various positions of the benzofuran ring to optimize inhibitory activity.
The following table summarizes the in vitro PARP-1 inhibitory activity (IC50) of key 2,3-dihydrobenzofuran-7-carboxamide derivatives.
| Compound ID | R1 | R2 | R3 | R4 | IC50 (μM)[2] |
| 3 | H | H | H | H | 9.45 |
| 4 | H | H | Br | H | > 25 |
| 5 | H | H | NO2 | H | > 25 |
| 6 | H | H | NH2 | H | > 25 |
| rac-13a | CH3 | H | H | H | 10.44 |
| 20 | H | H | F | H | 2.12 |
| rac-13c | CH3 | H | F | H | 2.45 |
| (+)-13c | CH3 | H | F | H | 3.62 |
| (-)-13c | CH3 | H | F | H | 1.53 |
Key SAR Insights:
-
Substitution at the 5-position: Introduction of bromo, nitro, or amino groups at the 5-position of the lead compound 3 resulted in a significant loss of PARP-1 inhibitory activity (compounds 4 , 5 , and 6 ).[2] However, a fluoro substitution at this position (compound 20 ) led to a nearly 5-fold increase in potency compared to the unsubstituted lead compound.[2]
-
Substitution at the 2-position: The introduction of a methyl group at the 2-position (rac-13a) did not significantly alter the activity compared to the unsubstituted analog.[2]
-
Combined Substitutions: A combination of a 2-methyl group and a 5-fluoro substituent (rac-13c) resulted in a potent inhibitor.[2]
-
Stereochemistry at the 2-position: The stereochemistry of the 2-methyl group was found to be important, with the (-)-enantiomer ((-)-13c) being more than twice as potent as the (+)-enantiomer ((+)-13c).[2]
Experimental Protocols
A detailed methodology for the key experiments is crucial for the reproducibility and validation of the presented data.
The synthesis of the 2,3-dihydrobenzofuran-7-carboxamide core typically involves the following key steps:
-
Carboxylation of 2,3-dihydrobenzofuran: The starting material, 2,3-dihydrobenzofuran, undergoes lithiation followed by quenching with dry ice to introduce a carboxylic acid group at the 7-position.[2]
-
Amide Coupling: The resulting carboxylic acid is then coupled with an appropriate amine to form the desired carboxamide derivative.[2]
-
Substituent Modification: Substituents on the benzofuran ring can be introduced either on the starting materials or on the formed carboxamide core through various reactions like bromination, nitration, etc.[2]
The following is a representative protocol for determining the PARP-1 inhibitory activity of the synthesized compounds.
-
Assay Principle: The assay measures the incorporation of biotin-labeled NAD+ into histone proteins by PARP-1 in the presence of damaged DNA. The amount of biotinylated histone is then quantified using a streptavidin-HRP conjugate and a chemiluminescent substrate.
-
Materials: Recombinant human PARP-1, activated DNA, biotinylated NAD+, histone-coated assay plates, streptavidin-HRP, chemiluminescent substrate, and test compounds.
-
Procedure:
-
Test compounds are serially diluted and added to the wells of the histone-coated plate.
-
A mixture of PARP-1 enzyme and activated DNA is added to each well.
-
The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
The plate is incubated to allow for the PARP-1 catalyzed reaction to occur.
-
After incubation, the plate is washed to remove unreacted reagents.
-
Streptavidin-HRP is added to the wells and incubated to allow binding to the biotinylated histones.
-
After another washing step, the chemiluminescent substrate is added.
-
The luminescence is measured using a plate reader.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of PARP-1 inhibition against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams illustrate the general workflow of a structure-activity relationship study and a simplified representation of the PARP-1 inhibition mechanism.
Caption: A diagram illustrating the iterative process of a structure-activity relationship (SAR) study.
Caption: A simplified diagram showing the mechanism of PARP-1 inhibition by 2,3-dihydrobenzofuran derivatives.
References
comparative analysis of different synthesis routes for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of different synthesis routes for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals such as Prucalopride. The comparison focuses on reaction yields, product purity, and process methodologies to aid researchers in selecting the most suitable synthesis strategy for their specific needs.
Overview of Synthesis Strategies
The primary synthetic pathways to this compound commence with methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. The core transformations involve an intramolecular cyclization to form the dihydrobenzofuran ring, followed by chlorination and subsequent hydrolysis of the ester and amide protecting groups. Variations in reagents, solvents, and reaction conditions define the different routes, significantly impacting the overall efficiency and purity of the final product.
Quantitative Data Comparison
The following table summarizes the quantitative data for two distinct synthesis routes, highlighting key performance indicators for each critical step.
| Parameter | Route 1: Multi-Step Process with Purification of Intermediates | Route 2: Streamlined Process with Crude Intermediates |
| Starting Material | Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate | Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate |
| Step 1: Cyclization | Yield: Not explicitly stated for this step alone. | Yield: Not explicitly stated for this step alone. |
| Step 2: Chlorination | Yield: Not explicitly stated for this step alone. | Yield: Not explicitly stated for this step alone. |
| Step 3: Hydrolysis | Yield: Not explicitly stated for this step alone. | Yield: 89.8%[1] |
| Overall Yield | 41%[2] | Data not available |
| Final Product Purity | 99.9% (HPLC)[2] | 99%[1] |
| Key Reagents | Triphenylphosphine, Diethyl azodicarboxylate, N-chlorosuccinimide, Sodium hydroxide, Methanol[2] | Triphenylphosphine, Azo dioctyl phthalate diethyl ester, N-chlorosuccinimide, Sodium hydroxide, 1-methoxy-2-propanol[1] |
| Reaction Time | Cyclization: 2-3 hours; Hydrolysis: 2 hours (first stage), 2 hours (second stage)[2] | Hydrolysis: 8 hours[1] |
| Reaction Temperature | Cyclization: Ambient; Hydrolysis: 80-85°C[2] | Hydrolysis: 90°C[1] |
Experimental Protocols
Route 1: Multi-Step Process with Purification of Intermediates
This route involves a three-step synthesis with isolation and purification of the intermediate products, leading to a very high-purity final product.
Step 1: Synthesis of Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate (Crude)
-
To a solution of methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate in an organic solvent, add triphenylphosphine and diethyl azodicarboxylate in equimolar ratios.
-
Stir the reaction mixture at ambient temperature for 2-3 hours.
-
Add an alkane solvent to precipitate the solid product.
-
Collect the crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate by suction filtration.
Step 2: Synthesis of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (Crude)
-
The crude product from the previous step is directly chlorinated using N-chlorosuccinimide to yield the crude chlorinated intermediate.
Step 3: Hydrolysis to this compound
-
In a four-hole flask, combine 100g of the crude methyl 4-acetamido-5-chloro-7-benzofurancarboxylate, 150ml of water, 20g of sodium hydroxide, and 150ml of methanol.
-
Stir the mixture at room temperature for 2-3 hours, leading to the precipitation of a solid.
-
Collect the solid by suction filtration and wash the filter cake with 400ml of tetrahydrofuran (THF).
-
Transfer the solid to a new flask and add 150ml of water, 20g of sodium hydroxide, and 150ml of methanol.
-
Heat the mixture to 80-85°C and stir under reflux for 2 hours.
-
Cool the reaction solution to room temperature and collect the solid by suction filtration.
-
Adjust the pH of the filtrate to 4-5 with hydrochloric acid (pH 2-3) to precipitate the final product.
-
Collect the product by suction filtration and dry to obtain 21g of this compound.[2]
Route 2: Streamlined Process with Crude Intermediates
This route is a more direct process where crude intermediates are used in subsequent steps, culminating in a high-yield final hydrolysis step.
Step 1 & 2: Synthesis of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (Crude)
-
Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate is cyclized using triphenylphosphine and azo dioctyl phthalate diethyl ester.
-
The resulting crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate is then directly chlorinated with N-chlorosuccinimide to produce the crude methyl 4-acetamido-5-chloro-7-benzofuran formate.[1]
Step 3: Hydrolysis to this compound
-
Combine 30g (0.11 mol) of the crude intermediate, 150 mL of water, 36 mL of propylene glycol monomethyl ether, and 90 mL of 50% sodium hydroxide solution.
-
Slowly heat the mixture to 90°C with stirring and maintain this temperature for 8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to 5°C in an ice bath and stir for 2 hours.
-
Collect the precipitate by suction filtration and wash the filter cake with water.
-
Transfer the filter cake to a 500 mL single-necked flask and add 210 mL of water and 35 mL of propylene glycol monomethyl ether.
-
Heat the solution to 80°C until it becomes homogeneous.
-
Adjust the pH to approximately 3 with dilute hydrochloric acid to precipitate the solid product.
-
Cool the mixture to 10°C and continue stirring for 2 hours.
-
Collect the product by suction filtration, wash the filter cake with water, and dry to obtain an off-white solid. (Yield: 20.8g, 89.8%, Purity: 99%).[1]
Synthesis Route Comparison
References
Spectroscopic Analysis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this document outlines its expected spectroscopic characteristics based on its chemical structure. For comparative purposes, detailed experimental data for a structurally related compound, 2,3-dihydrobenzofuran, is provided. This guide also includes standardized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to support researchers in their analytical endeavors.
Spectroscopic Data for this compound (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the methylene protons of the dihydrofuran ring, the amine protons, and the carboxylic acid proton. The aromatic proton will likely appear as a singlet in the downfield region. The two methylene groups of the dihydrofuran ring will likely present as two triplets. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro and carboxylic acid groups. The amine and carboxylic acid protons are expected to be broad singlets and their chemical shifts may vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the aromatic region, with their chemical shifts influenced by the attached substituents. The two methylene carbons of the dihydrofuran ring will be in the aliphatic region.
-
IR Spectroscopy: The infrared spectrum will be characterized by absorption bands typical for the functional groups present. A broad O-H stretching band for the carboxylic acid is expected in the region of 3300-2500 cm⁻¹. The C=O stretching of the carboxylic acid should appear around 1700-1680 cm⁻¹. N-H stretching vibrations for the primary amine are expected in the 3500-3300 cm⁻¹ region. C-O stretching of the dihydrofuran ether and C-Cl stretching will also be present at their characteristic frequencies.
-
Mass Spectrometry: The mass spectrum, under electron ionization (EI), would be expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (C₉H₈ClNO₃, 213.62 g/mol ). A prominent M+2 peak, approximately one-third the intensity of the M⁺ peak, is anticipated due to the isotopic abundance of ³⁷Cl. Fragmentation patterns would likely involve the loss of the carboxylic acid group, and other cleavages of the dihydrofuran ring.
Comparative Spectroscopic Data: 2,3-Dihydrobenzofuran
For a practical comparison, the spectroscopic data for the parent structure, 2,3-dihydrobenzofuran, is presented below. This data provides a baseline for understanding the core dihydrobenzofuran scaffold.
Table 1: ¹H and ¹³C NMR Data for 2,3-Dihydrobenzofuran
| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-aromatic | 6.75-7.15 | m | 4H | |
| O-CH₂ | 4.55 | t | 2H | 8.7 |
| C-CH₂ | 3.20 | t | 2H | 8.7 |
| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | |||
| C-aromatic | 160.7, 127.8, 124.9, 120.5, 120.4, 109.4 | |||
| O-CH₂ | 71.2 | |||
| C-CH₂ | 29.7 |
Table 2: IR and MS Data for 2,3-Dihydrobenzofuran
| IR Spectroscopy | Wavenumber (cm⁻¹) | Assignment |
| C-H aromatic stretch | 3050 | |
| C-H aliphatic stretch | 2950, 2870 | |
| C=C aromatic stretch | 1590, 1480 | |
| C-O ether stretch | 1230 | |
| Mass Spectrometry (EI) | m/z | Relative Intensity (%) |
| 120 | 100 | [M]⁺ |
| 91 | 50 | |
| 65 | 20 |
Data sourced from publicly available spectral databases.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of the solid compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The solution should be clear and free of particulate matter.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The instrument is tuned to the carbon frequency. A proton-decoupled experiment is performed to obtain singlets for each carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C. A wider spectral width is used compared to ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet: 1-2 mg of the solid sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
3.3 Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used.
-
Data Acquisition (ESI): The sample solution is infused into the ESI source. The instrument is operated in either positive or negative ion mode. Key parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to achieve a stable signal.
-
Data Acquisition (EI): For volatile compounds, the sample can be introduced via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV).
-
Data Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured. The resulting mass spectrum plots the relative intensity of ions versus their m/z values.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow for Spectroscopic Characterization.
A Comparative Guide to Assessing the Purity of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, a key intermediate in the synthesis of the selective 5-HT4 receptor agonist, Prucalopride. Accurate purity assessment is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols, presents data in a comparative format, and offers visual workflows to aid in the selection of the most appropriate analytical strategy.
Introduction to this compound
This compound (CAS: 123654-26-2, Molecular Formula: C₉H₈ClNO₃, Molecular Weight: 213.62 g/mol ) is a crucial building block in pharmaceutical synthesis.[1] Its purity can be affected by residual starting materials, intermediates, by-products from the synthesis, and degradation products. Potential impurities may arise from the synthetic route, which often involves the cyclization of a substituted benzoate and subsequent chlorination and hydrolysis. Common precursors and reagents include methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) benzoate, triphenylphosphine, diethyl azodicarboxylate, and N-chlorosuccinimide. Given its structure as an aromatic amine and carboxylic acid, it is susceptible to degradation under certain conditions, such as acidic hydrolysis and oxidation.
Comparative Analysis of Purity Assessment Techniques
The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separation and quantification of impurities. Quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful method for determining absolute purity without the need for a specific reference standard of the analyte. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity for the identification and characterization of trace-level impurities.
| Analytical Technique | Principle | Strengths | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Differential partitioning of analytes between a stationary phase and a mobile phase. | Robust, reproducible, excellent for quantification of known and unknown impurities. | Requires reference standards for identification and quantification of specific impurities. May have limited sensitivity for impurities with poor chromophores. | Routine quality control, purity assay, and determination of related substances. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | Provides absolute purity determination without a specific reference standard of the analyte. Highly specific and structurally informative. | Lower sensitivity compared to chromatographic methods. Requires a certified internal standard. Can be complex to set up and validate. | Absolute purity assignment of reference standards and key intermediates. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. | Excellent for the identification and quantification of trace-level impurities, including those without a UV chromophore. Provides structural information. | Can be subject to matrix effects. Quantification may require isotopically labeled internal standards for highest accuracy. | Impurity profiling, identification of unknown degradation products, and characterization of process-related impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from a validated stability-indicating HPLC method for Prucalopride and its related substances, providing a strong starting point for the analysis of its key intermediate.[2]
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: Waters Xbridge C8 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 20 mM Ammonium Bicarbonate buffer (pH adjusted to 7.0 with formic acid).
-
Mobile Phase B: Acetonitrile:Methanol (80:20 v/v).
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 15 70 20 70 22 10 | 25 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 0.5 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
This protocol provides a general framework for determining the absolute purity of the analyte using an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard (IS): A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene. The IS should be soluble in the chosen solvent, stable, not reactive with the analyte, and have signals that do not overlap with the analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a suitable amount (e.g., 5-10 mg) of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling
This method is designed for the sensitive detection and identification of potential process-related and degradation impurities.
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Chromatographic Conditions: The same column and mobile phase conditions as the HPLC-UV method can be used as a starting point.
-
Mass Spectrometer Settings:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes to ensure the detection of a wide range of impurities.
-
Scan Mode: Full scan for initial screening and product ion scan (MS/MS) for structural elucidation of detected impurities.
-
Collision Energy: Optimized for each impurity to obtain characteristic fragment ions.
-
-
Forced Degradation Study: To identify potential degradation products, the sample should be subjected to stress conditions as per ICH Q1A(R2) guidelines. This includes:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photostability: Exposure to light as per ICH Q1B guidelines.
The stressed samples are then analyzed by LC-MS/MS to identify and characterize the degradation products.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for purity assessment of the target compound.
Caption: Relationship between key analytical techniques.
Conclusion
A multi-faceted approach employing HPLC, qNMR, and LC-MS/MS provides a robust strategy for the comprehensive purity assessment of this compound. HPLC serves as the primary tool for routine quality control, while qNMR offers a definitive measure of absolute purity. LC-MS/MS, particularly when coupled with forced degradation studies, is indispensable for the identification and characterization of unknown impurities and degradation products. The selection of the appropriate analytical technique or combination thereof will depend on the specific requirements of the analysis, from routine batch release to in-depth characterization for regulatory submissions.
References
Comparative Analysis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. As this compound is a key intermediate in the synthesis of the selective 5-HT4 receptor agonist, Prucalopride, this analysis focuses on the well-documented selectivity and cross-reactivity profile of Prucalopride to infer the potential for off-target interactions. Prucalopride's high selectivity is a key feature, distinguishing it from earlier, less selective serotonergic agents.[1][2][3]
Overview of Selectivity
Prucalopride is a high-affinity, highly selective 5-HT4 receptor agonist.[3][4] Its chemical structure, derived from this compound, confers a favorable selectivity profile, minimizing interactions with other serotonin receptor subtypes and other physiologically relevant receptors.[2] This high selectivity is believed to be the reason for its improved safety profile compared to previous 5-HT4 agonists like cisapride and tegaserod, which were withdrawn from the market due to cardiovascular side effects stemming from off-target activities.[3][5]
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinity (Ki) of Prucalopride for various receptors. The data clearly demonstrates its high affinity for the 5-HT4 receptor compared to other receptors, with a selectivity margin of over 150-fold.[6]
| Target Receptor | Ligand | Ki (nM) | Fold Selectivity vs. 5-HT4A |
| Primary Target | |||
| Human 5-HT4A Receptor | Prucalopride | 2.5[4][6] | 1 |
| Human 5-HT4B Receptor | Prucalopride | 8.0[4][6] | 3.2 |
| Off-Target Receptors | |||
| Human D4 Receptor | Prucalopride | 1600 - 2400[6] | 640 - 960 |
| Human 5-HT2B Receptor | Prucalopride | 2200[6] | 880 |
| Mouse 5-HT3 Receptor | Prucalopride | 3500 - 3800[6] | 1400 - 1520 |
Experimental Protocols
The binding affinity data presented above is typically determined using radioligand binding assays. Below is a generalized protocol for such an experiment.
Radioligand Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., Prucalopride) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human 5-HT4A)
-
Radiolabeled ligand (e.g., [3H]-Prucalopride)
-
Test compound (Prucalopride) at various concentrations
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Incubation: A mixture containing the cell membranes, the radiolabeled ligand at a fixed concentration, and the test compound at varying concentrations is prepared in the incubation buffer.
-
Equilibrium: The mixture is incubated to allow the binding of the radioligand and the test compound to the receptors to reach equilibrium.
-
Separation: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of receptor-bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathway and Cross-Reactivity Overview
The following diagram illustrates the primary signaling pathway of Prucalopride and highlights its minimal cross-reactivity with other receptor systems.
Caption: Prucalopride's high-affinity binding to the 5-HT4 receptor and low-affinity off-target interactions.
Conclusion
The available data strongly indicates that Prucalopride, and by extension its precursor this compound when incorporated into the final drug, possesses a high degree of selectivity for the 5-HT4 receptor. The significantly lower affinity for other receptors minimizes the potential for off-target effects, which has been a concern with previous generations of serotonergic prokinetic agents. This high selectivity is a critical attribute for its therapeutic application and favorable safety profile.
References
- 1. Prucalopride: safety, efficacy and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on prucalopride in the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Prucalopride - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tissue distribution and abuse potential of prucalopride: findings from non-clinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
in vivo efficacy comparison of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid based compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of prokinetic agents based on the 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid scaffold, with a primary focus on Prucalopride. Due to a lack of publicly available direct comparative in vivo studies of different derivatives from this specific chemical series, this guide compares Prucalopride with other notable 5-HT4 receptor agonists, Velusetrag and Mosapride, to offer a broader perspective on their therapeutic potential in preclinical models of gastrointestinal (GI) dysmotility.
Executive Summary
Prucalopride, a high-affinity selective 5-HT4 receptor agonist, has demonstrated significant prokinetic effects across various preclinical models, particularly in enhancing colonic transit.[1][2] Velusetrag, another potent and selective 5-HT4 agonist, also shows robust efficacy in accelerating GI transit.[3][4] Mosapride, while effective, appears to exhibit a more pronounced effect on the upper GI tract compared to the colon in some models.[5] This guide synthesizes the available quantitative data, details the experimental methodologies used to assess in vivo efficacy, and illustrates the underlying signaling pathway.
Data Presentation: In Vivo Efficacy of 5-HT4 Receptor Agonists
The following table summarizes the quantitative data on the in vivo efficacy of Prucalopride, Velusetrag, and Mosapride in various preclinical models. It is important to note that direct head-to-head comparisons are limited, and experimental conditions may vary between studies.
| Compound | Animal Model | Dosing | Key Efficacy Readout | Results | Reference |
| Prucalopride | Rat (Fasted) | 1 mg/kg & 2 mg/kg (intravenous) | Gastrointestinal Propulsion Rate (Charcoal Meal) | Significant increase at 2h (83.2% & 81.7% vs 70.5% control) and 4h (91.2% & 91.3% vs 86.8% control). | [1] |
| Rat (Diabetic) | 10 µg/kg | Colonic Transit Time (Glass Bead Expulsion) | Significantly shortened colonic transit time compared to diabetic control group. | [2][6] | |
| Velusetrag | Healthy Volunteers | 30 mg & 50 mg (single dose) | Colonic Transit (Geometric Center at 24h) | Significantly accelerated colonic transit. | [3] |
| Mouse (Spinocerebellar Ataxia Type 7 model with CIPO) | 1 mg/kg & 3 mg/kg (5 weeks) | Neuronal Survival in Colon | Significantly reduced neuronal loss in the colon. | [7] | |
| Mosapride | Conscious Dog | 0.3-3 mg/kg (intravenous) | Antral and Colonic Motility (Force Transducers) | Stimulated antral motility without affecting colonic motility. | [5] |
| Conscious Guinea Pig | 3-30 mg/kg (intragastric) | Colonic Motility (Force Transducers) | Significantly enhanced colonic motility. | [8] | |
| Guinea Pig | 10⁻⁹ to 10⁻⁷ mol/L (in vitro) | Colonic Transit | Accelerated transit in both proximal and distal colon. | [9] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to facilitate the replication and validation of these findings.
Gastrointestinal Transit (Charcoal Meal Test) in Rats
This method is utilized to assess the prokinetic effect of a compound by measuring the transit of a non-absorbable marker through the GI tract.
-
Animals: Male Wistar rats are typically used and are fasted for 18-24 hours before the experiment, with free access to water.
-
Procedure:
-
The test compound (e.g., Prucalopride) or vehicle is administered, often intravenously or orally.
-
After a predetermined time (e.g., 1, 2, or 4 hours), a charcoal meal (typically a 5-10% suspension of charcoal in a 5-10% gum acacia solution) is administered orally (e.g., 1.5 mL per rat).
-
After a set period (e.g., 30 minutes), the animals are euthanized by cervical dislocation.
-
The abdomen is opened, and the small intestine is carefully excised from the pylorus to the cecum.
-
The total length of the small intestine is measured, as is the distance traveled by the charcoal front.
-
-
Data Analysis: The gastrointestinal propulsion rate is calculated as the percentage of the total length of the small intestine that the charcoal meal has traversed.[1]
Colonic Transit Time (Glass Bead Expulsion) in Rats
This assay is employed to evaluate the effect of a substance on colonic motility by measuring the time it takes for a glass bead to be expelled from the colon.
-
Animals: Rats are used and may be healthy or a disease model (e.g., diabetic rats).[2][6]
-
Procedure:
-
A small glass bead (approximately 3 mm in diameter) is inserted into the distal colon of a conscious rat, typically to a depth of 2-3 cm from the anus.
-
The test compound (e.g., Prucalopride) or vehicle is administered.
-
The time taken for the rat to expel the glass bead is recorded.
-
-
Data Analysis: A shorter expulsion time compared to the control group indicates an enhancement of colonic motility.
Colonic Motility Assessment with Force Transducers in Conscious Animals
This technique allows for the direct measurement of contractile activity in specific regions of the colon in conscious, unrestrained animals.
-
Animals: Dogs or guinea pigs are often used for these chronic studies.
-
Procedure:
-
Strain gauge force transducers are surgically implanted on the serosal surface of the colon (e.g., antrum and colon in dogs) to record circular muscle contractions.
-
After a recovery period, the animals are administered the test compound (e.g., Mosapride) or vehicle, typically intravenously or intragastrically.
-
The contractile activity is continuously recorded for a specified period.
-
-
Data Analysis: Changes in the frequency, amplitude, and duration of contractions are analyzed to determine the effect of the compound on colonic motility.[5][8]
Mandatory Visualization
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, by an agonist such as a this compound-based compound, initiates a downstream signaling cascade that ultimately enhances gastrointestinal motility.
References
- 1. Effect of enterokinetic prucalopride on intestinal motility in fast rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prucalopride might improve intestinal motility by promoting the regeneration of the enteric nervous system in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Velusetrag (TD-5108) on gastrointestinal transit and bowel function in health and pharmacokinetics in health and constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Frontiers | The 5HT4R agonist velusetrag efficacy on neuropathic chronic intestinal pseudo-obstruction in PrP-SCA7-92Q transgenic mice [frontiersin.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. The effect of mosapride citrate on proximal and distal colonic motor function in the guinea-pig in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid Against Known 5-HT4 Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid alongside established inhibitors and agonists of the serotonin 5-HT4 receptor. The data presented herein is based on established pharmacological assays and aims to offer an objective performance benchmark for researchers engaged in the study of gastrointestinal motility and cognitive function.
Introduction
This compound is recognized as a key intermediate in the synthesis of Prucalopride, a high-affinity, selective 5-HT4 receptor agonist.[1] Prucalopride is clinically effective for the treatment of chronic constipation.[1] The 5-HT4 receptor, a G protein-coupled receptor, is a significant target in drug development due to its role in modulating the release of various neurotransmitters in both the central and peripheral nervous systems.[2] Activation of the 5-HT4 receptor is known to promote intestinal peristalsis and increase gastric emptying.[3] This has led to the development of several agonists for gastrointestinal disorders.[4] Conversely, antagonists are being investigated for conditions potentially exacerbated by 5-HT4 receptor activation.[5]
This guide benchmarks the parent compound, this compound, against a selection of well-characterized 5-HT4 receptor agonists and antagonists to elucidate its relative potency and efficacy.
Comparative Analysis of 5-HT4 Receptor Ligands
The following table summarizes the pharmacological data for this compound and other known 5-HT4 receptor modulators. The data is typically derived from in vitro receptor binding or functional assays.
| Compound | Type | Target(s) | IC50 / EC50 (nM) | Key Characteristics |
| This compound | Precursor | 5-HT4 Receptor | Data Pending | Intermediate in the synthesis of Prucalopride. [1] |
| Prucalopride | Selective Agonist | 5-HT4 Receptor | ~0.1 | High-affinity and selective 5-HT4 receptor agonist used for chronic constipation.[2][6] |
| Cisapride | Agonist | 5-HT4 Receptor | ~10 | A potent 5-HT4 receptor agonist, also shows affinity for other receptors which has led to restricted use.[3][7] |
| Tegaserod | Partial Agonist | 5-HT4 Receptor | ~25 | A selective partial 5-HT4 receptor agonist previously used for irritable bowel syndrome with constipation.[3] |
| Mosapride | Agonist | 5-HT4 Receptor | ~50 | A 5-HT4 receptor agonist that also exhibits 5-HT3 antagonist properties.[2] |
| Piboserod | Antagonist | 5-HT4 Receptor | ~5 | A selective 5-HT4 receptor antagonist. |
| GR-113,808 | Antagonist | 5-HT4 Receptor | ~1 | A potent and selective 5-HT4 receptor antagonist often used as a research tool.[2] |
Experimental Protocols
To evaluate and compare the activity of this compound and other modulators at the 5-HT4 receptor, standardized in vitro assays are employed. The following are detailed methodologies for key experiments.
Radioligand Binding Assay for 5-HT4 Receptor Affinity
Objective: To determine the binding affinity (Ki) of the test compounds for the 5-HT4 receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT4 receptor.
-
Radioligand: [3H]-GR113808 (a high-affinity 5-HT4 antagonist).
-
Test compounds: this compound and known comparators.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
Procedure:
-
Prepare cell membranes from HEK293-h5-HT4 cells.
-
Incubate the cell membranes with a fixed concentration of [3H]-GR113808 and varying concentrations of the test compound.
-
Incubations are carried out in the binding buffer for 60 minutes at 25°C.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT4 antagonist (e.g., 10 µM Piboserod).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay for Agonist/Antagonist Activity
Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of the test compounds by measuring changes in intracellular cyclic AMP (cAMP) levels. 5-HT4 receptors are Gs-coupled, and their activation leads to an increase in cAMP production.[2]
Materials:
-
CHO-K1 cells stably expressing the human 5-HT4 receptor.
-
Assay medium: DMEM/F12 with 0.1% BSA.
-
Stimulation buffer: Assay medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Serotonin (5-HT) as a reference agonist.
-
A known 5-HT4 antagonist (e.g., GR-113,808) for antagonist mode.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure for Agonist Testing:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Wash the cells with assay medium.
-
Add varying concentrations of the test compound (or serotonin as a positive control) prepared in stimulation buffer.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Plot the cAMP concentration against the log of the compound concentration to determine the EC50 value.
Procedure for Antagonist Testing:
-
Pre-incubate the cells with varying concentrations of the test compound for 15 minutes.
-
Add a fixed concentration of serotonin (typically its EC80) to all wells (except the basal control).
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration.
-
Plot the inhibition of the serotonin response against the log of the antagonist concentration to determine the IC50 value.
Visualizations
The following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: 5-HT4 Receptor Signaling Pathway.
Caption: Workflow for cAMP Functional Assay.
References
- 1. This compound | 123654-26-2 [chemicalbook.com]
- 2. 5-HT4 receptor - Wikipedia [en.wikipedia.org]
- 3. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. 5-HT4 receptor agonists: similar but not the same - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Identity of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid: A Comparative Guide to Analytical Standards
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confidently confirm the identity of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. By leveraging analytical standards and established methodologies, this document outlines a clear path for accurate compound verification, a critical step in pharmaceutical research and development.
This compound is a key intermediate and a known impurity in the synthesis of Prucalopride, a selective serotonin 5-HT4 receptor agonist.[1] Ensuring the purity and identity of this compound is paramount for regulatory compliance and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide compares the expected analytical data of a test sample of this compound with its certified analytical standard and a closely related compound, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide.
Comparative Analysis of Analytical Data
Accurate identification of this compound relies on a comparison of its spectral and chromatographic data with that of a certified reference standard. The following tables outline the expected data. Note: The specific values for the analytical standard should be obtained from the Certificate of Analysis (CoA) provided by the supplier.
Table 1: High-Performance Liquid Chromatography (HPLC) Data
| Compound | Expected Retention Time (min) | Purity (%) |
| Test Sample of this compound | To be determined | To be determined |
| Analytical Standard of this compound | Refer to CoA | ≥95%[2] |
| 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide | Varies based on method | Refer to CoA |
Table 2: Mass Spectrometry (MS) Data
| Compound | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| Test Sample of this compound | 214.02 | To be determined |
| Analytical Standard of this compound | 214.02 (Calculated for C₉H₉ClNO₃)[3] | Refer to CoA |
| 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide | 213.04 (Calculated for C₉H₁₀ClN₂O₂) | Refer to CoA |
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in DMSO-d₆)
| Compound | Chemical Shift (δ) and Multiplicity |
| Test Sample of this compound | To be determined |
| Analytical Standard of this compound | Refer to CoA |
| 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide | Refer to CoA |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the identification and confirmation of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the purity and retention time of the compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed quantity of the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This technique provides molecular weight and structural information.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Same as the HPLC method described above.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Sample Preparation: Prepare the sample as described for the HPLC analysis.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
Visualizing the Workflow and Signaling Context
To aid in understanding the experimental process and the compound's relevance, the following diagrams are provided.
Caption: Experimental workflow for identity confirmation.
Caption: Prucalopride's signaling pathway.
References
Safety Operating Guide
Safe Disposal of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid: A Comprehensive Guide
For immediate reference, 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid should be treated as a hazardous chemical waste. The primary recommended disposal method is incineration by a licensed chemical destruction facility. Discharge into the environment, including drains and regular trash, must be strictly avoided.[1]
Proper management and disposal of this compound are critical to ensure the safety of laboratory personnel and to protect the environment. This guide provides detailed procedures for the handling and disposal of this compound, in line with general best practices for laboratory chemical waste.
Key Disposal and Safety Parameters
| Parameter | Guideline | Source |
| Disposal Method | Licensed Chemical Destruction Plant / Controlled Incineration | [1] |
| Environmental Discharge | Prohibited (do not let enter drains, waterways, or soil) | [1][2] |
| Container Requirements | Suitable, closed, and properly labeled containers | [1][3] |
| Waste Segregation | Segregate from non-halogenated organic waste | [4][5] |
| Accidental Spills | Collect, arrange for disposal, and prevent further leakage | [1][3] |
Disposal Protocol
This protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.
-
Designated hazardous waste container (clearly labeled).
-
Waste manifest or tracking form (as required by your institution).
Procedure:
-
Waste Identification and Classification:
-
Confirm that the waste is this compound.
-
Classify it as a halogenated organic hazardous waste.
-
-
Segregation:
-
Containerization:
-
Use a designated, compatible, and leak-proof container for collecting the waste.[6] The container should be in good condition with a secure cap.[6]
-
The original product container, if empty and clean, can be used, or a dedicated waste container provided by your institution's environmental health and safety (EHS) office.
-
Do not overfill the container; leave adequate headspace for expansion.[7]
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include any other information required by your institution, such as the concentration, quantity, and date of accumulation.
-
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[8]
-
Complete any necessary waste manifest forms accurately.
-
-
Empty Container Disposal:
-
An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed.[9]
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.[9]
-
Once properly decontaminated, deface the original label and dispose of the container as regular trash or according to your institution's guidelines.[9]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. echemi.com [echemi.com]
- 4. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
Personal protective equipment for handling 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid (CAS No. 123654-26-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is a solid chemical that poses several health risks.[1][2] The primary hazards are summarized in the table below.
| Hazard Class | GHS Hazard Statement | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[2] | Warning[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[2] | Warning[1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[2] | Warning[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[2] | Warning[1] |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to mitigate exposure risks.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield worn over safety glasses.[3] | Protects against dust particles and potential splashes that can cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant lab coat.[3] Chemical-resistant gloves (e.g., nitrile or butyl rubber).[4] Fully enclosed shoes.[3] | Prevents skin contact which can cause irritation and absorption of the harmful substance.[2][4] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[3] If engineering controls are insufficient, a NIOSH-approved respirator is required.[3][4] | Minimizes inhalation of dust which can cause respiratory irritation.[2] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Designate a specific work area for handling the compound, ideally within a chemical fume hood.[3]
-
Ensure the fume hood is functioning correctly before commencing work.[3]
-
Assemble all necessary equipment, including spatulas, weigh boats, and labeled waste containers, before handling the chemical.[3]
2. Donning PPE:
-
Put on all required PPE as detailed in the table above, ensuring gloves are inspected for any defects.[3]
3. Handling the Compound:
-
Handle in a well-ventilated place.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Avoid contact with skin and eyes.[5]
-
Use non-sparking tools to prevent ignition sources.[5]
4. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] The recommended storage temperature is in a refrigerator.[1]
-
Store separately from incompatible materials such as flammable solvents and strong oxidizing agents.[6][7]
-
Chlorinated compounds should be stored separately from flammable solvents to avoid violent reactions.[6][7]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3]
-
Unused Chemical: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5]
2. Container Disposal:
-
Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[5]
-
Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[5]
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[5] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |
In the event of a spill, evacuate personnel to a safe area.[5] Avoid dust formation and breathing vapors.[5] Remove all sources of ignition.[5] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[5] Prevent the chemical from entering drains.[5]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of the specified chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
